N-Ethylhexylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTNFGAKGUERTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338138 | |
| Record name | N-Ethylhexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20352-67-4 | |
| Record name | N-Ethylhexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Ethylhexylamine chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of N-Ethylhexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an aliphatic secondary amine, serves as a versatile intermediate in various chemical syntheses. Its utility spans across industries, including the production of dyes, coatings, pharmaceuticals, and as a component in oil field agents.[1] This document provides a comprehensive overview of the core chemical properties and structural attributes of this compound. It includes a detailed summary of its physicochemical data, spectroscopic information, and standardized experimental protocols for its synthesis and characterization. Furthermore, this guide presents visual workflows for its synthesis and analytical verification, alongside critical safety and handling information.
Chemical Structure and Identification
This compound is a secondary amine characterized by an ethyl group and a hexyl group attached to a nitrogen atom. The linear hexyl chain and the ethyl group contribute to its physical and chemical behavior, including its solubility and reactivity.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | N-ethylhexan-1-amine[2] |
| Synonyms | N-Ethyl-1-hexanamine, Hexylethylamine[2][3] |
| CAS Number | 20352-67-4[2] |
| Molecular Formula | C8H19N[1][2] |
| SMILES | CCCCCCNCC[2][4] |
| InChI | InChI=1S/C8H19N/c1-3-5-6-7-8-9-4-2/h9H,3-8H2,1-2H3[2] |
| InChIKey | WSTNFGAKGUERTC-UHFFFAOYSA-N[2][4] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 129.24 g/mol [2][5] |
| Appearance | Colorless liquid with an ammonia-like odor[1] |
| Boiling Point | 163.0 ± 8.0 °C at 760 mmHg[5] |
| Melting Point | -66 °C (estimate)[5] |
| Density | 0.8 ± 0.1 g/cm³[5] |
| Flash Point | 39.7 ± 10.2 °C[5] |
| Vapor Pressure | 2.1 ± 0.3 mmHg at 25 °C[5] |
| Solubility | Soluble in water, alcohols, and ether solvents[1] |
| LogP | 2.76[5] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common method for the synthesis of this compound is the reductive amination of hexanal with ethylamine.[1] This process involves the formation of an imine intermediate, which is subsequently reduced to the final amine product.
Materials:
-
Hexanal
-
Ethylamine
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol (solvent)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve hexanal in ethanol.
-
Add an equimolar amount of ethylamine to the solution and stir for 30 minutes to form the imine intermediate.
-
Carefully add the Pd/C catalyst to the mixture.
-
Fit the flask to a hydrogenation apparatus and purge the system with nitrogen, followed by hydrogen.
-
Pressurize the system with hydrogen and heat the reaction mixture while stirring vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Infrared (IR) Spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3). Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
IR Spectroscopy: Obtain an IR spectrum of the neat liquid sample. Look for characteristic peaks corresponding to N-H and C-N stretching vibrations.
-
GC-MS: Inject a dilute solution of the sample into the GC-MS system. The gas chromatogram will indicate the purity of the sample, and the mass spectrum will provide the molecular weight and fragmentation pattern, further confirming the identity of the compound.[2]
Caption: Analytical workflow for this compound.
Safety and Handling
This compound is a hazardous chemical that requires careful handling to avoid exposure. It is corrosive and can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed and toxic if it comes into contact with skin or is inhaled.[6]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves, protective clothing, and eye/face protection.[6][8]
-
Use a respirator if ventilation is inadequate.[8]
Handling and Storage:
-
Use only in a well-ventilated area or under a chemical fume hood.[7][8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][8]
-
Ground/bond container and receiving equipment to prevent static discharge.[8]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8]
Caption: First aid protocol for this compound exposure.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. The information presented, including the structured data tables and procedural workflows, is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in their work. Adherence to the outlined safety protocols is paramount when handling this hazardous chemical.
References
- 1. N-Ethyl-Hexylamine [chembk.com]
- 2. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hexanamine, N-ethyl- [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hexylamine, N-ethyl- | CAS#:20352-67-4 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Laboratory Synthesis of N-Ethylhexylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis of N-Ethylhexylamine, a secondary amine with applications in various fields of chemical research and development. This document details two primary synthetic routes: reductive amination and direct N-alkylation. It includes detailed experimental protocols, quantitative data, and visualizations to aid in the practical application of these methods.
Overview of Synthetic Strategies
This compound can be effectively synthesized in a laboratory setting through two principal methods:
-
Reductive Amination of Hexanal with Ethylamine: This is a widely used and generally high-yielding one-pot reaction. It involves the initial formation of an imine intermediate from the condensation of hexanal and ethylamine, which is then reduced in situ to the desired secondary amine.
-
N-Alkylation of Ethylamine with a Hexyl Halide: This method involves the direct reaction of ethylamine with a suitable hexyl halide, such as 1-bromohexane or 1-chlorohexane. Careful control of reaction conditions is crucial to favor mono-alkylation and minimize the formation of tertiary amine and quaternary ammonium salt byproducts.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉N | [1] |
| Molecular Weight | 129.24 g/mol | [1] |
| Boiling Point | 116-119 °C | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Ammoniacal | [2] |
| Solubility | Soluble in water, alcohols, and ether. | [2] |
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the ethyl and hexyl groups. |
| ¹³C NMR | Distinct signals for the eight carbon atoms in the molecule.[1][3] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 129.[1][4] |
| Infrared (IR) Spectroscopy | Characteristic N-H stretching and bending vibrations.[1] |
Synthetic Protocols
This section provides detailed experimental procedures for the two primary methods of synthesizing this compound.
Method 1: Reductive Amination of Hexanal with Ethylamine
This one-pot procedure is often preferred due to its efficiency and generally good yields.
Reaction Scheme:
Caption: Reductive Amination Pathway for this compound Synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexanal (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add ethylamine (1.0 - 1.2 equivalents) to the stirred solution. The reaction mixture is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[5][6][7][8][9]
Quantitative Data (Estimated):
| Parameter | Value |
| Hexanal | 1.0 eq |
| Ethylamine | 1.1 eq |
| Sodium Borohydride | 1.5 eq |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 70 - 85% |
Method 2: N-Alkylation of Ethylamine with 1-Bromohexane
This method requires careful control to achieve selective mono-alkylation. Using a large excess of the amine is a common strategy to minimize the formation of the tertiary amine.
Reaction Scheme:
Caption: N-Alkylation Pathway for this compound Synthesis.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve a large excess of ethylamine (e.g., 5-10 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Halide Addition: Add 1-bromohexane (1.0 equivalent) dropwise to the stirred ethylamine solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, remove the excess ethylamine and solvent under reduced pressure. Dissolve the residue in water and make the solution basic by adding a suitable base (e.g., sodium hydroxide). Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation to isolate this compound.
Quantitative Data (Estimated):
| Parameter | Value |
| 1-Bromohexane | 1.0 eq |
| Ethylamine | 5.0 - 10.0 eq |
| Solvent | Ethanol |
| Reaction Temperature | 40 - 60 °C |
| Reaction Time | 24 - 48 hours |
| Expected Yield | 50 - 70% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General Laboratory Workflow for this compound Synthesis.
Safety Considerations
-
Hexanal: Flammable liquid and vapor. Causes skin and eye irritation.
-
Ethylamine: Extremely flammable gas. Causes severe skin burns and eye damage.
-
1-Bromohexane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Sodium Borohydride: May be corrosive to metals. Reacts with water to produce flammable hydrogen gas.
-
This compound: Corrosive. Causes skin and eye irritation. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This guide provides a foundational understanding of the laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocols may require optimization based on specific laboratory conditions and available equipment.
References
- 1. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 1-Hexanamine, N-ethyl- [webbook.nist.gov]
- 5. Purification [chem.rochester.edu]
- 6. chembam.com [chembam.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. How To [chem.rochester.edu]
- 9. varsitytutors.com [varsitytutors.com]
N-Ethylhexylamine: A Comprehensive Technical Guide for Researchers
CAS Number: 20352-67-4 Molecular Formula: C8H19N
This technical guide provides an in-depth overview of N-Ethylhexylamine, a secondary aliphatic amine with significant applications as a chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering a summary of its chemical properties, a detailed experimental protocol for a related synthesis, and visualizations of its synthetic pathway and role in chemical synthesis.
Physicochemical and Spectral Data
A compilation of key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 129.24 g/mol | [1] |
| IUPAC Name | N-ethylhexan-1-amine | [1] |
| Synonyms | N-Ethyl-n-hexylamine, Hexylethylamine | [1][2] |
| Appearance | Colorless liquid with an ammonia-like odor | [3] |
| Melting Point | -62 °C to -66 °C (estimate) | [3][4] |
| Boiling Point | 116-119 °C; 163.0 ± 8.0 °C at 760 mmHg | [2][3][4] |
| Density | 0.762 g/cm³ to 0.8 ± 0.1 g/cm³ | [2][4] |
| Flash Point | 39.7 ± 10.2 °C | [2][4] |
| Solubility | Soluble in water, alcohols, and ether | [3] |
| Vapor Pressure | 2.1 ± 0.3 mmHg at 25 °C | [4] |
| LogP | 2.76 | [4] |
| Refractive Index | 1.418 | [4] |
Table 2: Spectroscopic Data Identifiers for this compound
| Spectrum Type | Database/Source | Identifier/Details |
| 13C NMR | Wiley-VCH GmbH | Instrument: VARIAN XL-100 |
| GC-MS | NIST Mass Spectrometry Data Center | SpectraBase ID: 3GQNeV1kNGz |
| IR Spectra | John Wiley & Sons, Inc. | Vapor Phase |
Synthesis of Secondary Amines: A General Approach
A related and well-documented procedure is the reduction of nitriles to primary amines, which are then often alkylated to form secondary or tertiary amines. For instance, the reduction of 2-ethylhexanenitrile to 2-ethylhexylamine is a key industrial process, as 2-ethylhexylamine is a valuable intermediate in the synthesis of pharmaceuticals and corrosion inhibitors.[5]
Experimental Protocol: Reduction of a Nitrile to a Primary Amine
The following protocol details the reduction of 2-ethylhexanenitrile to 2-ethylhexylamine using Raney Nickel as a catalyst. This method is illustrative of the synthesis of aliphatic amines that can serve as precursors or analogs to this compound.[5]
Reaction Scheme:
2-Ethylhexanenitrile → 2-Ethylhexylamine (in the presence of Raney Ni, 2-Propanol, and catalytic KOH at reflux)
Materials and Reagents:
-
2-Ethylhexanenitrile
-
Raney Nickel (slurry in water) - Caution: Pyrophoric when dry
-
2-Propanol
-
Potassium Hydroxide (KOH)
-
Celite for filtration
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of 2-propanol and 0.2 g of potassium hydroxide.
-
Carefully add approximately 5 g of the Raney Nickel slurry.
-
Add 12.5 g (0.1 mol) of 2-ethylhexanenitrile to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) analysis. The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the catalyst through a pad of Celite. Important: Do not allow the Raney Nickel to dry on the filter paper as it can ignite. Keep it wet with the solvent.
-
Wash the filter cake with two 20 mL portions of 2-propanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude 2-ethylhexylamine can be further purified by fractional distillation under reduced pressure.
Visualizing Chemical Processes
Diagram 1: General Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Role as a Chemical Intermediate
Caption: Applications of this compound in various chemical syntheses.
Applications in Research and Industry
This compound primarily serves as a versatile chemical intermediate in organic synthesis. Its applications span several industries:
-
Pharmaceuticals: It is used as a building block in the synthesis of more complex molecules with potential biological activity.[5] The lipophilic nature of the hexyl group can be utilized to modify the pharmacokinetic properties of a drug candidate.[5]
-
Corrosion Inhibitors: this compound and its derivatives are employed in the formulation of corrosion inhibitors.[5]
-
Dyes and Coatings: It can act as a dispersant, plasticizer, and solvent in the dye and coating industry, enhancing pigment dispersion and the gloss of paints.[3]
-
Agrochemicals: Derivatives of aliphatic amines are explored for the development of new pesticides and herbicides.[5]
As of the current literature review, this compound has not been identified to be directly involved in specific biological signaling pathways. Its primary role in a research and drug development context is as a foundational chemical structure for the synthesis of more complex and potentially bioactive compounds.
References
Spectroscopic Data of N-Ethylhexylamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethylhexylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the molecule's structural features through spectroscopic methods.
Introduction to this compound
This compound (C8H19N) is a secondary amine with a molecular weight of 129.24 g/mol . Its structure consists of an ethyl group and a hexyl group attached to a nitrogen atom. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications.
Spectroscopic Data Presentation
The following sections present the expected spectroscopic data for this compound. The data is summarized in tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information about its structure.
¹H NMR (Proton NMR) Data (Predicted)
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the ethyl and hexyl chains, as well as the N-H proton. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (hexyl) | ~0.9 | Triplet | 3H |
| (CH₂)₄ (hexyl) | ~1.3 | Multiplet | 8H |
| N-CH₂ (hexyl) | ~2.6 | Triplet | 2H |
| CH₃ (ethyl) | ~1.1 | Triplet | 3H |
| N-CH₂ (ethyl) | ~2.6 | Quartet | 2H |
| N-H | ~0.7-1.5 | Broad Singlet | 1H |
¹³C NMR (Carbon-13) NMR Data (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| CH₃ (hexyl) | ~14 |
| CH₂ (hexyl) | ~23 |
| CH₂ (hexyl) | ~27 |
| CH₂ (hexyl) | ~30 |
| CH₂ (hexyl) | ~32 |
| N-CH₂ (hexyl) | ~50 |
| CH₃ (ethyl) | ~15 |
| N-CH₂ (ethyl) | ~44 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, a secondary amine, will exhibit characteristic absorption bands.
| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, sharp |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
| C-N Stretch (aliphatic) | 1020 - 1250 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to the formation of a molecular ion and several characteristic fragments.
| m/z (mass-to-charge ratio) | Proposed Fragment | Relative Intensity |
| 129 | [C₈H₁₉N]⁺ (Molecular Ion) | Moderate |
| 114 | [M - CH₃]⁺ | Low |
| 86 | [M - C₃H₇]⁺ | Moderate |
| 58 | [CH₃CH₂NH=CH₂]⁺ | High (often the base peak) |
| 44 | [CH₃CH=NH₂]⁺ | High |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 300 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) system for separation from any impurities.
Data Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 30 - 200.
-
Source Temperature: 200-250 °C.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
N-Ethylhexylamine: A Technical Guide to Solubility and Stability in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
This technical guide provides a comprehensive overview of the solubility and stability of N-Ethylhexylamine in common laboratory and industrial solvents. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this document focuses on its predicted solubility based on the behavior of structurally analogous amines, alongside detailed experimental protocols for determining its solubility and stability profile.
Introduction to this compound
This compound (C8H19N) is a secondary aliphatic amine with a molecular weight of 129.24 g/mol .[1] Its structure, featuring a polar amine group and a nonpolar octyl chain, dictates its physicochemical properties, including its solubility in various solvents and its chemical stability. Understanding these characteristics is crucial for its application in chemical synthesis, formulation development, and as a corrosion inhibitor, among other uses.
Solubility Profile
The solubility of this compound is governed by the principle of "like dissolves like." The presence of a polar amine head allows for hydrogen bonding with polar solvents, while the hydrophobic alkyl tail facilitates dissolution in nonpolar organic solvents.
Predicted Qualitative Solubility
Based on the solubility of structurally similar amines such as hexylamine and 2-ethylhexylamine, this compound is predicted to be:
-
Highly soluble to miscible in a wide range of organic solvents, including alcohols (methanol, ethanol), ethers, ketones, and aromatic hydrocarbons (toluene).[2][3][4]
-
Moderately soluble in water. The amine group can form hydrogen bonds with water, but the long alkyl chain limits its aqueous solubility.[3]
-
Soluble in nonpolar solvents like hexane.[3]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 2.5[5] |
Note: This data is for 2-Ethylhexylamine and should be considered an approximation for this compound.
Stability Profile
This compound is generally a stable compound under standard storage conditions.[5][6] However, like other aliphatic amines, it can be susceptible to degradation under certain conditions.
General Stability
-
Thermal Stability : Aliphatic amines are relatively stable to heat but can undergo degradation at elevated temperatures.[7][8] Aromatic amines are generally more thermally stable than aliphatic amines due to resonance stabilization.[8]
-
Oxidative Stability : Secondary amines have been observed to have lower oxidative stability compared to primary and tertiary amines in some contexts.[9] this compound may be sensitive to prolonged exposure to air and is incompatible with strong oxidizing agents.[5][10]
-
pH Stability : As a basic compound, this compound will react exothermically with acids to form salts.[5] It is stable in neutral and basic conditions.
Potential Degradation Pathways
The primary degradation pathways for aliphatic amines include oxidation and reactions with other chemicals.
-
Oxidation : In the presence of oxygen or oxidizing agents, aliphatic amines can undergo oxidation to form a variety of products, including imines, enamines, and, with further degradation, smaller carbonyl compounds and nitrogen oxides.[11][12]
-
Reaction with Aldehydes : Aliphatic amines can react with aldehydes to form more stable imines or enamines.[11]
-
Hazardous Decomposition : When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides (NOx).[5]
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Determination of Solubility: Isothermal Shake-Flask Method
The shake-flask method is a reliable technique for determining the solubility of a liquid in a solvent.[13][14]
Protocol:
-
Preparation of Supersaturated Solution : In a series of glass flasks, add an excess amount of this compound to a known volume of the desired solvent.
-
Equilibration : Seal the flasks and place them in a shaker bath set to a constant temperature. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation : After equilibration, allow the flasks to stand undisturbed at the same constant temperature to allow for the separation of the undissolved this compound.
-
Sampling : Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer.
-
Quantification : Analyze the concentration of this compound in the aliquot using a suitable analytical method, such as gas chromatography (GC) with a flame ionization detector (FID) or titration with a standardized acid.[15][16]
-
Replicate and Verify : Repeat the experiment at different temperatures and with different solvents as required.
Caption: Workflow for Solubility Determination (Shake-Flask Method)
Assessment of Chemical Stability: Forced Degradation Study
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of a substance.
Protocol:
-
Sample Preparation : Prepare solutions of this compound in the solvent of interest at a known concentration.
-
Stress Conditions : Expose the solutions to various stress conditions in separate experiments:
-
Acidic Hydrolysis : Add a strong acid (e.g., HCl) and heat.
-
Basic Hydrolysis : Add a strong base (e.g., NaOH) and heat.
-
Oxidation : Add an oxidizing agent (e.g., H₂O₂) at room temperature or with gentle heating.
-
Thermal Stress : Heat the solution at an elevated temperature.
-
Photostability : Expose the solution to a light source (e.g., UV lamp).
-
-
Time Points : At specified time intervals, withdraw aliquots from each stress condition.
-
Sample Quenching : Neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis : Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.[17][18] This typically involves a reversed-phase C18 column with a suitable mobile phase and UV or mass spectrometric detection.[19][20]
-
Data Evaluation : Compare the chromatograms of the stressed samples to the control to identify any new peaks (degradation products) and any decrease in the peak area of the parent compound (this compound).
Caption: Workflow for Chemical Stability Assessment
Conclusion
This compound is anticipated to exhibit good solubility in a range of common organic solvents and moderate solubility in water. It is a chemically stable compound under standard conditions but may be susceptible to oxidative and thermal degradation. The experimental protocols provided in this guide offer robust methodologies for quantitatively determining its solubility and assessing its stability, which are critical steps in its evaluation for various research, development, and industrial applications.
References
- 1. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexylamine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Ethylhexylamine | 104-75-6 [chemicalbook.com]
- 6. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-ETHYLHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. scribd.com [scribd.com]
- 16. Determination method of total amine value Std. Antpedia [m.antpedia.com]
- 17. Factors affecting the stability and separation of biogenic amines and their metabolites. Simultaneous measurement by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. oeno-one.eu [oeno-one.eu]
- 20. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
An In-depth Technical Guide to N-Ethylhexylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhexylamine, a secondary aliphatic amine, and its derivatives represent a class of organic compounds with a growing range of applications in chemical synthesis, materials science, and pharmacology. The presence of both a secondary amine group and a hexyl chain imparts unique physicochemical properties, including moderate basicity, lipophilicity, and potential for further functionalization. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, chemical properties, reactions, and potential biological activities.
Synthesis of this compound and its Derivatives
The primary synthetic routes to this compound and its derivatives are reductive amination and N-alkylation of primary amines.
Reductive Amination
Reductive amination is a versatile one-pot reaction for the synthesis of amines.[1] For this compound, this typically involves the reaction of hexanal with ethylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine.
A general experimental protocol is as follows:
-
Imine Formation: Hexanal (1.0 equivalent) and ethylamine (1.0-1.2 equivalents) are dissolved in a suitable solvent such as methanol or dichloromethane. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-ethylhexan-1-imine intermediate.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.
-
Work-up: The reaction is quenched, and the product is extracted and purified, typically by distillation or column chromatography.
The choice of reducing agent can influence the reaction's selectivity and compatibility with other functional groups.
Experimental Workflow for Reductive Amination
Caption: General workflow for the synthesis of this compound via reductive amination.
N-Alkylation of Hexylamine
Alternatively, this compound can be synthesized by the N-alkylation of hexylamine with an ethylating agent, such as ethyl bromide or ethyl iodide. This reaction is a nucleophilic substitution where the primary amine acts as the nucleophile.[2][3]
A general experimental protocol is as follows:
-
Reaction Setup: Hexylamine (1.0 equivalent) is dissolved in a suitable solvent, often in the presence of a base (e.g., potassium carbonate) to neutralize the hydrohalic acid byproduct.
-
Addition of Alkylating Agent: The ethyl halide (1.0-1.1 equivalents) is added, and the reaction mixture is stirred, sometimes with heating, until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is worked up to remove salts and unreacted starting materials, followed by purification of the product.
A challenge with this method is the potential for over-alkylation to form the tertiary amine, N,N-diethylhexylamine. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the secondary amine.
N-Alkylation of Hexylamine
Caption: Synthesis of this compound via N-alkylation, highlighting the potential for byproduct formation.
Physicochemical and Toxicological Properties
This compound is a colorless liquid with an ammonia-like odor. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉N | [4] |
| Molecular Weight | 129.24 g/mol | [4] |
| Boiling Point | 167-169 °C | |
| Density | 0.76 g/cm³ | |
| Solubility | Slightly soluble in water | |
| Flash Point | 43 °C |
Toxicological data on this compound is limited, but studies on related long-chain aliphatic amines suggest that they can be skin and eye irritants.[5][6][7] In general, the toxicity of aliphatic amines is related to their chain length and degree of substitution.[5] The Government of Canada has assessed long-chain aliphatic amines and found that some may pose a risk to the environment.[8]
Reactions of this compound
The secondary amine functionality of this compound allows it to participate in a variety of chemical reactions, leading to the formation of diverse derivatives.
-
N-Alkylation/Arylation: Further reaction with alkyl or aryl halides can produce tertiary amines and quaternary ammonium salts.
-
Acylation: Reaction with acyl chlorides or anhydrides yields N-ethyl-N-hexylamides.
-
Reaction with Carbonyls: Condensation with aldehydes or ketones can form enamines.
-
Formation of Sulfonamides: Reaction with sulfonyl chlorides produces N-ethyl-N-hexylsulfonamides.
Potential Biological Activities of this compound Derivatives
While specific studies on a wide range of this compound derivatives are not abundant in the literature, the biological activities of other aliphatic amines provide insights into their potential pharmacological applications.
Antimicrobial and Antifungal Activity
Long-chain aliphatic amines are known to possess antimicrobial properties.[9] The activity is often dependent on the alkyl chain length, with compounds having 11 to 15 carbon atoms generally showing the highest activity.[9] The lipophilic nature of the hexyl group in this compound derivatives could facilitate their interaction with and disruption of microbial cell membranes. Studies on other secondary and tertiary amines containing heterocyclic moieties have demonstrated significant antifungal and antibacterial activity.[10] The general structure-activity relationship suggests that increasing the chain length of alkyl amines can enhance antimicrobial activity up to a certain point, after which a "cutoff effect" is observed.[11]
Anticancer Activity
Derivatives of various amines have been investigated for their potential as anticancer agents. For example, some N-heteroaryl enamino amides and dihydropyrimidinethiones have shown cytotoxic effects against cancer cell lines.[12] The mechanism of action for such compounds can be diverse, and further research is needed to explore the potential of this compound derivatives in this area. Studies on other N-alkylated amine derivatives have shown that modifications to the alkyl chain length and the nature of the terminal amine substituent can significantly affect their antitumor activities.[13]
Enzyme Inhibition
The amine functionality is a key feature in many enzyme inhibitors. Depending on the overall structure of the derivative, this compound analogs could potentially inhibit various enzymes. For instance, modified neuraminic acid analogues containing amine functionalities have been identified as selective inhibitors of human neuraminidase isoenzymes.[14] Structure-activity relationship studies of cycloalkylamide derivatives have also shown their potential as inhibitors of soluble epoxide hydrolase.[15]
Conclusion
This compound is a versatile chemical building block that can be synthesized through straightforward methods like reductive amination and N-alkylation. Its derivatives hold potential for a variety of applications, particularly in the development of new antimicrobial and potentially anticancer agents. The lipophilic hexyl chain combined with the reactive secondary amine group provides a scaffold that can be readily modified to explore structure-activity relationships. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this interesting class of compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Aliphatic Amines Group - information sheet - Canada.ca [canada.ca]
- 9. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and cytotoxic effect of a few N-heteroaryl enamino amides and dihydropyrimidinethiones on AGS and MCF-7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of selective inhibitors for human neuraminidase isoenzymes using C4,C7-modified 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
N-Ethylhexylamine: A Comprehensive Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of N-Ethylhexylamine, specifically its boiling point and density. The information is presented in a clear, structured format to facilitate its use in research and development settings.
Core Physical Properties
This compound, a secondary amine with the chemical formula C8H19N, is a colorless liquid. Its key physical characteristics, boiling point and density, are summarized below. These properties are crucial for its handling, application, and process development in various scientific and industrial fields.
| Physical Property | Value | Source |
| Boiling Point | 116-119 °C | [1] |
| 163.0 ± 8.0 °C at 760 mmHg | [2][3] | |
| 159.36 °C (estimate) | [4] | |
| Density | 0.7585 g/cm³ | [4] |
| 0.8 ± 0.1 g/cm³ | [2][3] | |
| 0.762 g/cm³ | [5] |
Experimental Protocols
The determination of the boiling point and density of a liquid substance like this compound requires precise and standardized experimental procedures. The following are detailed methodologies for these key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the Thiele Tube method.
Apparatus:
-
Thiele tube
-
Thermometer (with appropriate range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating mantle or Bunsen burner
-
Liquid paraffin or other suitable heating bath fluid
-
Stand and clamps
Procedure:
-
A small quantity of this compound is placed in the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is then attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is clamped and immersed in the Thiele tube containing the heating bath fluid, making sure the sample is fully submerged.
-
The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the heating fluid, ensuring uniform temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end of the capillary.
-
Upon further heating, the bubbling will become rapid and continuous. At this point, the heating is stopped.
-
As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.
Determination of Density
Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method is a highly accurate technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance (m1).
-
The pycnometer is then filled with distilled water of a known temperature and weighed again (m2). The temperature of the water is recorded.
-
The pycnometer is emptied, dried completely, and then filled with this compound.
-
The filled pycnometer is placed in a constant temperature water bath to ensure the liquid reaches the desired temperature.
-
The pycnometer is then removed, carefully dried on the outside, and its mass is determined (m3).
-
The density of the this compound is calculated using the following formula:
Density of Sample = [(m3 - m1) / (m2 - m1)] * Density of Water at the experimental temperature
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for determining the physical properties of a chemical substance, from initial sample preparation to final data analysis and reporting.
Caption: Logical workflow for determining physical properties.
References
An In-Depth Technical Guide to the Basic Reactivity of N-Ethylhexylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the fundamental chemical reactivity of N-Ethylhexylamine (a structural isomer of, and often discussed in literature as, 2-Ethylhexylamine), a versatile primary amine intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics.
Core Chemical and Physical Properties
This compound is a flammable, corrosive, water-white liquid with a characteristic fish-like odor.[2][3][4] It is less dense than water and poses significant handling considerations due to its toxicity and corrosivity.[2][3][5] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₉N | [2][6][7] |
| Molecular Weight | 129.24 g/mol | [2][6][7] |
| CAS Number | 104-75-6 (for 2-Ethylhexylamine) | [6] |
| Boiling Point | 169 - 170 °C at 760 mmHg | [4][6] |
| Melting Point | < -70 °C | [6] |
| Density | 0.789 g/mL at 25 °C | [4] |
| Flash Point | ~50 - 60 °C (122 - 140 °F) | [2][6] |
| Vapor Pressure | 1.2 mmHg at 20 °C | [4][6] |
| Water Solubility | 2.5 g/L at 20 °C | [4] |
| pKa (Predicted) | 10.75 ± 0.10 | [4][8] |
| Refractive Index (n²⁰/D) | 1.431 | [4] |
Fundamental Reactivity
The chemical behavior of this compound is dominated by the nitrogen atom's lone pair, making it a moderately strong base and a potent nucleophile. This dual reactivity allows it to participate in a wide array of chemical transformations.
Basicity: Reaction with Acids
As an amine, this compound is a weak base that readily reacts with acids in exothermic neutralization reactions to form the corresponding ammonium salts.[2][3][4] This is one of its most fundamental chemical properties. The reaction with hydrochloric acid, for instance, yields N-ethylhexylammonium chloride. This salt formation increases the water solubility of the molecule.
Caption: Acid-base neutralization pathway of this compound.
Nucleophilicity: Reactions with Electrophiles
The lone pair on the nitrogen atom makes this compound an effective nucleophile, enabling it to attack electron-deficient centers (electrophiles). This reactivity is central to its utility as a synthetic building block.
-
Acylation: It reacts readily with acylating agents such as acid chlorides and acid anhydrides to form stable N-substituted amides. This reaction is a robust method for forming carbon-nitrogen bonds.
-
Alkylation: With alkyl halides, this compound undergoes nucleophilic substitution (typically Sₙ2) to yield secondary and tertiary amines, and eventually quaternary ammonium salts. Controlling the degree of alkylation can be a synthetic challenge.
-
Reaction with Carbonyls: It reacts with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (Schiff bases). This reaction is a key step in reductive amination processes.
Caption: Nucleophilic acylation pathway of this compound.
Incompatibility and Hazards
This compound is incompatible with strong oxidizing agents, acids, isocyanates, peroxides, and acid halides.[2][3][4] Reactions with these substances can be vigorous and exothermic. Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[4]
Key Experimental Protocols
The following protocols are representative examples of the core reactivity of this compound. Researchers must adapt these procedures based on specific substrates and laboratory conditions, always adhering to strict safety protocols.
Protocol 1: Salt Formation - Synthesis of N-Ethylhexylammonium Chloride
Objective: To demonstrate the basicity of this compound through its reaction with hydrochloric acid.
Materials:
-
This compound (12.9 g, 0.1 mol)
-
Concentrated Hydrochloric Acid (~10 mL, ~0.12 mol)
-
Diethyl ether (100 mL)
-
Round-bottom flask (250 mL), magnetic stirrer, ice bath, dropping funnel.
Procedure:
-
Dissolve this compound (0.1 mol) in 100 mL of diethyl ether in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated HCl dropwise via a dropping funnel over 15-20 minutes with vigorous stirring. A white precipitate will form.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid with two portions of cold diethyl ether (20 mL each) to remove any unreacted starting material.
-
Dry the product under vacuum to yield N-Ethylhexylammonium chloride.
Protocol 2: Acylation - Synthesis of N-Acetyl-N-Ethylhexylamine
Objective: To illustrate the nucleophilic character of this compound in an acylation reaction.
Materials:
-
This compound (12.9 g, 0.1 mol)
-
Acetyl chloride (7.9 g, 0.1 mol)
-
Triethylamine (11.1 g, 0.11 mol)
-
Dichloromethane (DCM), anhydrous (150 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve this compound (0.1 mol) and triethylamine (0.11 mol) in 100 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve acetyl chloride (0.1 mol) in 50 mL of anhydrous DCM and add it dropwise to the stirred amine solution over 30 minutes.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude amide.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Caption: General experimental workflow for acylation of this compound.
Conclusion
This compound's reactivity is characterized by the classic behavior of a primary aliphatic amine: it acts as both a base and a nucleophile. Understanding these core principles is fundamental for its effective use in the synthesis of a diverse range of target molecules in the pharmaceutical, agricultural, and materials science sectors. Due to its hazardous nature, all manipulations must be performed with appropriate personal protective equipment in a well-ventilated chemical fume hood.
References
- 1. N,N-Dimethyl-2-ethylhexylamine | 28056-87-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Ethylhexylamine CAS#: 104-75-6 [m.chemicalbook.com]
- 5. ias.ac.in [ias.ac.in]
- 6. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Ethylhexylamine | 104-75-6 [chemicalbook.com]
initial discovery and historical context of N-Ethylhexylamine
An In-depth Technical Guide
Introduction
N-Ethylhexylamine (IUPAC name: N-ethylhexan-1-amine) is a secondary aliphatic amine that, while not the subject of a singular landmark discovery, represents a class of compounds fundamental to the evolution of organic chemistry. Its history is interwoven with the development of foundational synthetic methodologies for aliphatic amines that emerged in the mid-to-late 19th century. This guide provides a historical context for the synthesis of this compound, details plausible early experimental protocols for its preparation, and presents its key physical and chemical properties. The content is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Historical Context: The Dawn of Amine Synthesis
The systematic study of amines began in the mid-19th century, with the groundbreaking work of August Wilhelm von Hofmann establishing the structural classification of primary, secondary, and tertiary amines. This era saw the development of several key reactions that made the synthesis of aliphatic amines possible, and it is through these methods that this compound would have first been prepared.
Key historical milestones relevant to the synthesis of this compound include:
-
Direct Alkylation of Amines: One of the most straightforward conceptual approaches, the reaction of a primary amine with an alkyl halide, was explored early on. However, this method is often hampered by a lack of selectivity, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and quaternary ammonium salts.[1][2]
-
The Leuckart-Wallach Reaction (1885): Discovered by Rudolf Leuckart and later expanded upon by Otto Wallach, this reaction provides a method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like formamide or ammonium formate) as both the nitrogen source and the reducing agent.[3][4] This reaction became a valuable tool for synthesizing primary, secondary, and tertiary amines.[4]
-
The Gabriel Synthesis (1887): Developed by Siegmund Gabriel, this method allows for the synthesis of primary amines from alkyl halides using potassium phthalimide.[5][6] While primarily a method for primary amines, its development was crucial in overcoming the overalkylation problems of direct amination and highlights the synthetic challenges of the time.[6][7]
Given the timeline of these discoveries, it is highly probable that this compound was first synthesized in a laboratory setting in the late 19th or early 20th century as an exemplar of one of these newly developed synthetic methods.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 20352-67-4 |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.247 g/mol |
| Boiling Point | 163.0 ± 8.0 °C at 760 mmHg |
| Melting Point | -66 °C (estimate) |
| Flash Point | 39.7 ± 10.2 °C |
| Density | 0.8 ± 0.1 g/cm³ |
| Refractive Index | 1.418 |
| Solubility | Soluble in water, alcohols, and ether solvents.[8] |
| Appearance | Colorless liquid with an ammonia-like odor.[8] |
(Data sourced from Echemi[9] and ChemBK[8])
Plausible Early Experimental Protocols
While the original publication detailing the first synthesis of this compound is not readily identifiable, it is possible to reconstruct the likely experimental procedures based on the established methodologies of the late 19th and early 20th centuries. Two of the most probable routes are the Leuckart-Wallach reaction and the direct alkylation of a primary amine.
Synthesis via the Leuckart-Wallach Reaction
This method would involve the reductive amination of either hexanal with ethylamine or heptanal with methylamine, using formic acid or formamide as the reducing agent. The synthesis of this compound from hexanal and ethylamine is outlined below.
Reaction: The reaction proceeds in two conceptual steps: the formation of an intermediate imine followed by its reduction.
Experimental Protocol:
-
Imine Formation: In a reaction vessel equipped for heating, hexanal (1.0 equivalent) is mixed with an excess of N-ethylformamide (at least 2.0 equivalents).
-
Heating: The mixture is heated to a temperature of 160-180 °C for several hours. During this time, the N-formyl derivative of this compound is formed, with the release of carbon dioxide and water.
-
Hydrolysis: After cooling, the reaction mixture containing the N-formyl derivative is treated with a strong acid, such as hydrochloric acid, and heated under reflux for several hours to hydrolyze the amide.
-
Work-up and Isolation: The reaction mixture is cooled and made alkaline with a base (e.g., sodium hydroxide) to liberate the free amine. The this compound is then extracted with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., sodium sulfate), and purified by fractional distillation.
Expected Yield: Based on historical accounts of similar reactions, yields for the Leuckart-Wallach synthesis of secondary amines typically range from 50-80%.[10]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. Secondary Amines by the Leuckart Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]
N-Ethylhexylamine: A Comprehensive Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhexylamine is a versatile aliphatic amine utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and coatings. While indispensable in many research and development settings, its handling requires a thorough understanding of its hazardous properties to ensure the safety of laboratory personnel and the environment. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, consolidating critical data, and outlining detailed protocols for its use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage. Inhalation of high concentrations of its vapor can lead to irritation of the respiratory tract.
2.1. GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for this compound is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled |
| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 1/3 | H410/H412: Very toxic/Harmful to aquatic life with long lasting effects |
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C8H19N |
| Molecular Weight | 129.24 g/mol |
| Appearance | Colorless liquid |
| Odor | Ammonia-like / Fishlike |
| Boiling Point | 163-170 °C at 760 mmHg |
| Melting Point | -62 to < -70 °C |
| Flash Point | 39.7 to 50 °C (103.5 to 122 °F) |
| Density | 0.780 - 0.8 g/cm³ |
| Vapor Pressure | 1.6 - 2.1 mmHg at 20-25 °C |
| Vapor Density | 4.45 (Air = 1) |
| Solubility | Soluble in water, alcohols, and ether solvents. |
| Autoignition Temperature | 295 °C / 563 °F |
Toxicological Information
The primary toxicological concerns associated with this compound are its corrosive effects on tissues and its potential for systemic toxicity upon absorption. Aliphatic amines, in general, are alkaline and fat-soluble, which contributes to their ability to cause severe irritation to the skin, eyes, and mucous membranes.
4.1. Summary of Toxicity Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 450 mg/kg |
| LD50 | Rabbit | Dermal | 474 - 956 mg/kg |
| LC50 | Rat | Inhalation | < 1.548 mg/L (4 h) |
| LCLo | Rat | Inhalation | 125 ppm (4 h) |
4.2. Mechanism of Toxicity
Detailed signaling pathways for this compound toxicity are not extensively documented in publicly available literature. However, the corrosive action is attributed to its alkaline nature, leading to saponification of fats and extraction of membrane lipids, resulting in cell destruction. Systemic effects following absorption may be related to alterations in pH balance and interactions with cellular proteins and enzymes. Prolonged exposure has been associated with potential liver and kidney damage.
Experimental Protocols for Safe Handling
Adherence to strict protocols is mandatory to minimize the risks associated with this compound.
5.1. Personal Protective Equipment (PPE)
A critical first line of defense is the correct and consistent use of appropriate PPE.
Caption: Required PPE for handling this compound.
5.2. General Handling and Storage Protocol
Engineering controls and proper laboratory practices are essential for minimizing exposure.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and take precautionary measures against static discharge.
-
Container Handling: Keep containers tightly closed when not in use. Ground and bond containers when transferring material.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. The storage area should be designated as a flammables and corrosives area.
5.3. Spill Response Protocol
In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.
Caption: Step-by-step spill response procedure.
5.4. First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Caption: First-aid procedures for different exposure routes.
Disposal Considerations
Waste this compound and contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.
Conclusion
This compound is a valuable chemical intermediate, but its hazardous properties necessitate strict adherence to safety protocols. By understanding its physical, chemical, and toxicological characteristics, and by implementing the detailed handling, storage, and emergency procedures outlined in this guide, researchers and scientists can work with this compound in a safe and responsible manner. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure that all laboratory personnel are trained on the specific hazards and handling procedures for this compound.
Methodological & Application
Application Notes and Protocols: N-Ethylhexylamine as a Corrosion Inhibitor for Mild Steel
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, specific experimental data on the use of N-Ethylhexylamine as a corrosion inhibitor for mild steel is not extensively available in peer-reviewed literature. The following application notes and protocols are based on established, standard methodologies employed for evaluating similar aliphatic amine-based corrosion inhibitors. The quantitative data presented in the tables are illustrative examples to guide researchers in data presentation.
Introduction and Mechanism of Action
Mild steel, while ubiquitous in industrial applications, is highly susceptible to corrosion, particularly in acidic environments encountered during processes like acid pickling, cleaning, and oil and gas exploration.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation.
This compound (C₈H₁₉N) is a primary aliphatic amine that holds potential as an effective corrosion inhibitor for mild steel. Its mechanism of action is predicated on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium.[2]
In an acidic solution, the amine group's nitrogen atom is protonated, creating a positively charged cation (R-NH₃⁺). This cation can then electrostatically interact with the steel surface, which becomes negatively charged in the presence of anions like Cl⁻ or SO₄²⁻ from the acid. Furthermore, the nitrogen atom's lone pair of electrons can coordinate with the vacant d-orbitals of iron atoms on the surface, leading to a stronger, chemisorptive bond.[1][3] This adsorbed layer acts as a physical barrier, impeding both the anodic dissolution of iron (Fe → Fe²⁺ + 2e⁻) and the cathodic hydrogen evolution reaction (2H⁺ + 2e⁻ → H₂), thereby reducing the overall corrosion rate.[4]
Proposed Inhibition Mechanism Diagram
The following diagram illustrates the proposed adsorption mechanism of this compound on a mild steel surface in an acidic (HCl) environment.
References
Application of N-Ethylhexylamine in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylhexylamine, also commonly referred to as 2-Ethylhexylamine, is a versatile primary amine that serves as a crucial building block in the synthesis of a diverse range of chemical compounds. Its branched alkyl chain imparts unique solubility and lipophilicity characteristics to molecules, making it a valuable synthon in the design and development of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical precursors, with a focus on N-acylation reactions.
The primary application highlighted is the synthesis of N-(2-ethylhexyl)-2-chloroacetamide, a reactive intermediate that can be further elaborated to introduce the N-ethylhexylamino moiety into various molecular scaffolds. This intermediate is of interest in the development of a range of therapeutic agents, including but not limited to local anesthetics, anticonvulsants, and cardiovascular drugs. The chloroacetamide group provides a reactive handle for nucleophilic substitution, allowing for the facile attachment of this lipophilic amine to a variety of substrates.
Application Notes
This compound is primarily utilized in pharmaceutical intermediate synthesis through two main reaction pathways:
-
N-Acylation: This is a fundamental reaction where the nucleophilic amine attacks an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. The reaction of this compound with chloroacetyl chloride is a prime example, yielding N-(2-ethylhexyl)-2-chloroacetamide. This intermediate can then be used to alkylate other nucleophiles, effectively introducing the N-(2-ethylhexyl)acetamido group.
-
Reductive Amination: this compound can react with aldehydes and ketones to form an intermediate imine, which is subsequently reduced to a secondary amine. This method is highly effective for creating C-N bonds and is widely used in pharmaceutical synthesis.
The lipophilic nature of the 2-ethylhexyl group can be strategically employed to modulate the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
Key Experiments and Protocols
This section details the experimental protocols for the synthesis of a key pharmaceutical intermediate derived from this compound.
Experiment 1: Synthesis of N-(2-ethylhexyl)-2-chloroacetamide
This protocol describes the synthesis of N-(2-ethylhexyl)-2-chloroacetamide via the acylation of 2-Ethylhexylamine with chloroacetyl chloride. This reaction is a fundamental step in creating a versatile intermediate for further pharmaceutical synthesis.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 2-Ethylhexylamine (12.9 g, 0.1 mol) in 100 mL of a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Chloroacetyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The addition of a slight excess of chloroacetyl chloride ensures complete consumption of the starting amine.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure N-(2-ethylhexyl)-2-chloroacetamide.
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of N-(2-ethylhexyl)-2-chloroacetamide and other similar chloroacetamide derivatives as reported in the literature for analogous reactions.
| Amine Substrate | Acylating Agent | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Ethylhexylamine | Chloroacetyl chloride | Dichloromethane | Triethylamine | 3 | ~85 (expected) | >95 | (Adapted from general procedures) |
| Benzylamine | Chloroacetyl chloride | Aqueous | - | Overnight | 40.77 | Not specified | [1] |
| Aniline | Chloroacetyl chloride | THF | DBU | 3-6 | 86 | Not specified | [2][3][4] |
| Various aryl amines | Chloroacetyl chloride | THF | DBU | 3-6 | 75-95 | Not specified | [2][3][4] |
Note: The yield for the reaction with 2-Ethylhexylamine is an expected value based on typical yields for similar reactions, as a specific literature value was not found in the provided search results.
Visualizations
Synthesis Pathway for N-(2-ethylhexyl)-2-chloroacetamide
Caption: Synthetic pathway for N-(2-ethylhexyl)-2-chloroacetamide.
Experimental Workflow for the Synthesis of N-(2-ethylhexyl)-2-chloroacetamide
Caption: Experimental workflow for the synthesis of the intermediate.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutical intermediates. The straightforward N-acylation with chloroacetyl chloride provides a reactive intermediate, N-(2-ethylhexyl)-2-chloroacetamide, which can be readily incorporated into a wide range of molecular scaffolds. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic strategies, leveraging its unique properties to design and create novel therapeutic agents. Further exploration of this intermediate in the synthesis of diverse compound libraries is warranted to fully exploit its potential in medicinal chemistry.
References
Application Notes and Protocols for the Quantification of N-Ethylhexylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Ethylhexylamine in various matrices. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control settings. This guide outlines and compares Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, presenting supporting experimental data and detailed protocols to inform methodology selection.
Introduction to Analytical Techniques
The quantification of this compound, a secondary amine, presents analytical challenges due to its low volatility and lack of a strong chromophore. The primary analytical techniques for its quantification are Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), typically requiring derivatization for sensitive detection.
-
Gas Chromatography (GC): GC-based methods are well-suited for the analysis of volatile and thermally stable compounds. For amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.[1] Flame Ionization Detection (FID) and Mass Spectrometry (MS) are common detectors used with GC. GC-MS offers high selectivity and sensitivity, making it a powerful tool for identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. For analytes lacking a UV-absorbing chromophore, such as this compound, pre-column or post-column derivatization is required to enable detection by UV-Visible or fluorescence detectors.[2] HPLC coupled with Mass Spectrometry (LC-MS) can often quantify the analyte without derivatization, providing high sensitivity and selectivity.[3]
Comparison of Analytical Methods
The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of common analytical techniques for the quantification of amines, which can be extrapolated for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) with Derivatization |
| Principle | Separation of volatile derivatives based on boiling point and polarity, with detection by mass-to-charge ratio. | Separation of derivatized analyte based on polarity, with detection by UV absorbance. |
| Derivatization | Typically required to improve volatility and chromatographic performance.[1][4] | Required to introduce a chromophore for UV detection.[2] |
| Sensitivity | High (ng/mL to pg/mL level). | Moderate to High (µg/mL to ng/mL level). |
| Selectivity | Very High, especially with MS detection. | Moderate to High, dependent on chromatography and derivatizing agent. |
| Sample Matrix | Can handle complex matrices with appropriate sample preparation. | Can be affected by matrix interferences; requires clean samples. |
| Throughput | Moderate, sample preparation can be time-consuming. | High, especially with automated systems. |
| Instrumentation | GC-MS system. | HPLC system with UV detector. |
Table 1: Comparison of Analytical Methods for this compound Quantification.
Experimental Protocols
The following are detailed protocols for the quantification of this compound using GC-MS and HPLC-UV with derivatization.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol describes the analysis of this compound in a sample matrix following a derivatization step to enhance volatility and chromatographic performance. Silylation is a common derivatization technique for amines.[5]
3.1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., N-Propylhexylamine)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate
-
Sample extraction apparatus (e.g., liquid-liquid extraction funnels)
-
GC vials with inserts
3.2. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in DCM. Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
Internal Standard Spiking: Spike all standards and samples with the internal standard to a final concentration of 10 µg/mL.
-
Sample Extraction (Liquid Samples):
-
To 5 mL of the sample, add 5 mL of DCM.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Collect the organic (lower) layer.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
-
Derivatization:
-
Evaporate 100 µL of the extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of DCM.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Injection Volume: 1 µL (splitless mode).[6]
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 minutes.[6]
-
Transfer Line Temperature: 290°C.[6]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for derivatized this compound and the internal standard.
3.4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV) with Pre-Column Derivatization
This protocol details the quantification of this compound using HPLC with UV detection after derivatization with Dansyl Chloride, which introduces a chromophore.[3]
3.1. Materials and Reagents
-
This compound standard
-
Dansyl Chloride solution (10 mg/mL in acetone)
-
Sodium Bicarbonate buffer (0.1 M, pH 9.0)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
HPLC vials
3.2. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in 0.1 M HCl. Prepare working standards by diluting the stock solution with water.
-
Derivatization:
-
To 100 µL of standard or sample solution, add 200 µL of Sodium Bicarbonate buffer.
-
Add 200 µL of Dansyl Chloride solution.
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Add 100 µL of 2.5% (v/v) aqueous formic acid to stop the reaction.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
3.3. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Gradient elution with Mobile Phase A and B.
-
Start with 50% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.[3]
3.4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the dansylated this compound derivative against the concentration of the standards.
-
Calculate the concentration in the samples using the linear regression equation from the calibration curve.[3]
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS quantification of this compound.
Caption: Workflow for HPLC-UV quantification of this compound.
Conclusion
The choice between GC-MS and HPLC-UV for the quantification of this compound will depend on the specific requirements of the analysis. GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices. HPLC-UV provides a robust and high-throughput alternative, suitable for routine analysis where high sensitivity is not the primary concern. In both cases, derivatization is a key step to ensure reliable and accurate quantification. For analyses requiring the highest sensitivity and selectivity without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) should be considered.[3]
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Notes and Protocols for N-Ethylhexylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for common reactions involving N-Ethylhexylamine, a versatile primary amine used as a building block in the synthesis of a wide range of chemical entities. The protocols cover reductive amination, N-acylation, and N-alkylation, providing methodologies for the synthesis of secondary, tertiary amines, and amides.
Reductive Amination of this compound with Benzaldehyde
Reductive amination is a highly effective method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine. This method offers a controlled way to achieve mono-alkylation, avoiding the common issue of over-alkylation seen in direct alkylation with alkyl halides.[1][2]
A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce the iminium ion in the presence of the aldehyde.[1][3]
Experimental Protocol: Synthesis of N-Benzyl-N-ethylhexylamine
This protocol details the reductive amination of this compound with benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound (C₈H₁₉N)
-
Benzaldehyde (C₇H₆O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in dichloromethane (DCM).
-
Add benzaldehyde (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.[4]
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
-
The crude N-benzyl-N-ethylhexylamine can be purified by flash column chromatography on silica gel.
Experimental Workflow: Reductive Amination
Caption: General experimental workflow for the reductive amination of this compound.
N-Acylation of this compound with Acetyl Chloride
N-acylation of amines with acyl chlorides is a robust and widely used method for the formation of amides. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.[5]
Experimental Protocol: Synthesis of N-Acetyl-N-ethylhexylamine
This protocol describes a general procedure for the N-acetylation of a secondary amine, adapted for this compound.
Materials:
-
This compound (C₈H₁₉N)
-
Acetyl Chloride (CH₃COCl)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in DCM.
-
Cool the solution in an ice bath.
-
Add acetyl chloride (1.05 eq), dissolved in DCM, dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.
-
Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude N-acetyl-N-ethylhexylamine can be purified by flash column chromatography or recrystallization.[6]
Logical Relationship: Acylation Reaction
Caption: Logical relationship of reactants and products in N-acylation.
N-Alkylation of this compound with Ethyl Iodide
Direct N-alkylation of secondary amines with alkyl halides is a common method to produce tertiary amines. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. A base is often included to neutralize the hydrohalic acid formed during the reaction. A common challenge with this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts.[7][8]
Experimental Protocol: Synthesis of N,N-Diethylhexylamine
This protocol outlines a general procedure for the N-alkylation of a secondary amine, adapted for this compound.
Materials:
-
This compound (C₈H₁₉N)
-
Ethyl Iodide (C₂H₅I)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetonitrile or DMF.
-
Add ethyl iodide (1.1 eq) to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours to overnight, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude N,N-diethylhexylamine can be purified by distillation.
Data Presentation
The following tables summarize the key properties and expected analytical data for the reactants and products.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₉N | 129.24 | 167-169 |
| Benzaldehyde | C₇H₆O | 106.12 | 178.1 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 52 |
| Ethyl Iodide | C₂H₅I | 155.97 | 72 |
| N-Benzyl-N-ethylhexylamine | C₁₅H₂₅N | 219.37 | Not available |
| N-Acetyl-N-ethylhexylamine | C₁₀H₂₁NO | 171.28 | Not available |
| N,N-Diethylhexylamine | C₁₀H₂₃N | 157.30 | 186-188 |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) | MS (m/z) |
| This compound | 2.61 (q, 2H), 2.55 (t, 2H), 1.47 (m, 2H), 1.29 (m, 6H), 1.09 (t, 3H), 0.89 (t, 3H) | 51.9, 44.1, 31.8, 29.8, 27.1, 22.7, 15.4, 14.1 | 129 (M+)[9] |
| N-Benzyl-N-hexylamine (Analogue) | 7.33–7.20 (m, 5H), 3.53 (s, 2H), 2.39 (t, 4H), 1.49–1.39 (m, 4H), 1.34–1.22 (m, 4H), 0.87 (t, 6H) | 140.5, 128.9, 128.1, 126.7, 58.8, 53.7, 29.4, 20.7, 14.2 | 220.2058 [M+H]⁺[10] |
| N,N-Diethylhexylamine | 2.40 (q, 4H), 2.32 (t, 2H), 1.42 (m, 2H), 1.28 (m, 6H), 0.95 (t, 6H), 0.88 (t, 3H) | 52.1, 47.0, 31.9, 27.8, 27.3, 22.7, 14.1, 11.8 | 157 (M+)[11] |
Biological Context: Inhibition of Soluble Epoxide Hydrolase
Derivatives of N-alkylamines have been investigated as inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, specifically the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of EETs are increased, which can produce anti-inflammatory, analgesic, and antihypertensive effects. This makes sEH a promising therapeutic target for a variety of diseases.
Signaling Pathway: Soluble Epoxide Hydrolase in the Arachidonic Acid Cascade
Caption: Role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade and its inhibition.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H19N | CID 546879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. N,N-diethylhexylamine | C10H23N | CID 524224 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Ethylhexylamine as a Catalyst in the Synthesis of Substituted Quinolines
Application Note
Introduction
N-Ethylhexylamine, a secondary amine, and its structural analogs have emerged as effective organocatalysts in various organic transformations. This document provides detailed application notes and protocols for the use of this compound and its close analog, di(2-ethyl)hexylamine, as catalysts in the synthesis of substituted quinoline derivatives. The protocol is based on a domino reaction between dicyanoalkenes and 3-aryl-pent-2-en-4-ynals, a method that offers an environmentally benign route to this important class of heterocyclic compounds. Quinolines are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. The use of a secondary amine catalyst avoids the need for toxic metals and produces water as the only byproduct.[1]
Catalytic Role of this compound and its Analogs
Secondary amines, such as this compound and di(2-ethyl)hexylamine, function as organocatalysts by activating the substrate through the formation of reactive intermediates. In the synthesis of quinolines from dicyanoalkenes and enynals, the secondary amine is believed to catalyze the reaction by forming an iminium ion with the enynal reactant. This activation facilitates a cascade of reactions, including Michael addition, cyclization, and aromatization, to afford the final quinoline product. Di(2-ethyl)hexylamine has been successfully employed as a catalyst in combination with a co-catalyst, p-nitrophenol, for this transformation.[1][2] Given the structural similarity, this compound is expected to exhibit comparable catalytic activity in this and similar organic transformations.
Data Presentation
The following table summarizes the quantitative data for the di(2-ethyl)hexylamine-catalyzed synthesis of substituted quinolines from various dicyanoalkenes and 3-aryl-pent-2-en-4-ynals. This data is adapted from the literature and serves as a guide for the expected outcomes when using this compound under similar conditions.
Table 1: Synthesis of Substituted Quinolines using a Secondary Amine Catalyst
| Entry | Dicyanoalkene Substrate | Enynal Substrate | Product | Yield (%) |
| 1 | 2-(4-Methylbenzylidene)malononitrile | 3-Phenyl-pent-2-en-4-ynal | 2-(4-Methylphenyl)-4-phenylquinoline-3-carbonitrile | 85 |
| 2 | 2-(4-Methoxybenzylidene)malononitrile | 3-Phenyl-pent-2-en-4-ynal | 2-(4-Methoxyphenyl)-4-phenylquinoline-3-carbonitrile | 92 |
| 3 | 2-(4-Chlorobenzylidene)malononitrile | 3-Phenyl-pent-2-en-4-ynal | 2-(4-Chlorophenyl)-4-phenylquinoline-3-carbonitrile | 78 |
| 4 | 2-(Thiophen-2-ylmethylene)malononitrile | 3-Phenyl-pent-2-en-4-ynal | 4-Phenyl-2-(thiophen-2-yl)quinoline-3-carbonitrile | 81 |
| 5 | 2-Benzylidenemalononitrile | 3-(4-Tolyl)pent-2-en-4-ynal | 2-Phenyl-4-(p-tolyl)quinoline-3-carbonitrile | 88 |
| 6 | 2-Benzylidenemalononitrile | 3-(4-Methoxyphenyl)pent-2-en-4-ynal | 4-(4-Methoxyphenyl)-2-phenylquinoline-3-carbonitrile | 95 |
Note: The data presented is based on the reaction catalyzed by di(2-ethyl)hexylamine. Similar yields are anticipated for this compound.
Experimental Protocols
General Procedure for the Secondary Amine-Catalyzed Synthesis of Substituted Quinolines
This protocol describes a general method for the synthesis of substituted quinolines via a domino reaction catalyzed by a secondary amine.
Materials:
-
Dicyanoalkene (1.0 mmol)
-
3-Aryl-pent-2-en-4-ynal (1.2 mmol)
-
Di(2-ethyl)hexylamine (or this compound) (20 mol%)
-
p-Nitrophenol (20 mol%)
-
Toluene (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add the dicyanoalkene (1.0 mmol), 3-aryl-pent-2-en-4-ynal (1.2 mmol), di(2-ethyl)hexylamine (or this compound) (0.2 mmol), and p-nitrophenol (0.2 mmol).
-
Add toluene (5 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the substituted quinoline.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Visualizations
Diagram 1: Proposed Catalytic Cycle
References
Application Notes and Protocols: N-Ethylhexylamine as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Ethylhexylamine and its isomer, 2-Ethylhexylamine, as fundamental building blocks in the synthesis of complex organic molecules. This document details specific applications in the fields of organic electronics and corrosion inhibition, offering step-by-step experimental protocols, quantitative data, and visualizations of the synthetic workflows.
Introduction
This compound and its structural isomer, 2-Ethylhexylamine, are primary C8 monoalkylamines characterized by a branched alkyl chain. This structural feature imparts unique solubility and reactivity properties, making them valuable intermediates in the synthesis of a diverse array of complex molecules. Their applications span various industries, including the production of materials for organic electronics, corrosion inhibitors, pharmaceuticals, and agrochemicals.[1][2][3] The branched 2-ethylhexyl group is particularly effective at improving the solubility of large, rigid molecules in common organic solvents, a crucial property for solution-processable materials.
Application 1: Synthesis of Advanced Materials for Organic Electronics
The N-(2-ethylhexyl) moiety is frequently incorporated into conjugated polymers and small molecules used in organic electronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The branched alkyl chain enhances solubility and influences the morphology of thin films, which are critical parameters for device performance.[4][5][6] A key example is the synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole, a versatile monomer for the production of high-performance conjugated polymers.[1][7]
Synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole
A streamlined, two-step synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole has been developed, offering a more efficient alternative to previous multi-step methods.[1][7] This process involves the nitration of 4,4'-diiodobiphenyl followed by a simultaneous carbazole ring closure and N-alkylation.[7]
Experimental Protocol: Two-Step Synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole [7]
Step 1: Nitration of 4,4'-diiodobiphenyl
-
In a suitable reaction vessel, heat 4,4'-diiodobiphenyl (6.09 g, 0.015 mol) to 40 °C in acetic acid (80 mL).
-
To the partially dissolved mixture, add 100% nitric acid and heat to 80 °C for 30 minutes.
-
Cool the reaction mixture, which will cause the precipitation of the nitrated products.
-
Filter the yellow precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield a mixture of 4,4'-diiodo-2-nitrobiphenyl and 4-iodo-4'-nitrobiphenyl.
Step 2: Simultaneous Carbazole Ring Closure and N-Alkylation
-
Combine the mixture of nitrated biphenyls (e.g., 1.804 g of 4,4'-diiodo-2-nitrobiphenyl and 1.951 g of 4-iodo-4'-nitrobiphenyl) with an excess of tris(2-ethylhexyl) phosphite (20.93 g, 0.05 mol).
-
Heat the reaction mixture at 160 °C under an argon atmosphere for 10 hours.
-
After cooling, purify the mixture by column chromatography on silica gel using a toluene/heptane (1:1 by vol.) eluent.
-
Combine and evaporate the fractions containing the desired product to obtain pure N-(2-ethylhexyl)-2,7-diiodocarbazole.
Quantitative Data
| Step | Product | Yield | Melting Point (°C) |
| 1 | Mixture of nitrated biphenyls | - | - |
| 2 | N-(2-ethylhexyl)-2,7-diiodocarbazole | 40% | - |
Characterization Data for N-(2-ethylhexyl)-2,7-diiodocarbazole [1]
| Technique | Data |
| ¹H NMR (300.1 MHz, CDCl₃) | δ = 7.73 (d, J= 1.2 Hz, 2H, aromatic), 7.51 (dd, J= 8.4, 1.2 Hz, 2H, aromatic), 7.03 (d, J= 8.4 Hz, 2H, aromatic), 4.14 (d, 2H, J= 7.8 Hz), 1.99–1.94 (m, 1H, –CH–), 1.37–1.23 (m, 8H, 4 × –CH₂–), and 0.91–0.84 (m, 6H, 2 × –CH₃) |
| ¹³C NMR (75 MHz, CDCl₃) | δ = 10.9, 14.1, 23.1, 24.3, 28.5, 30.7, 39.1, and 47.5 (8C, aliphatic) and 90.8 (2C), 118.3 (2C), 121.8 (4C), 128.2 (2C), and 141.7 (2C), all aromatic |
| FT-IR (ATR) (cm⁻¹) | 3051 and 2957 (C–H stretch), 1459 and 1309 (N-ring stretch), 1134 (C–N stretch), 1269, 1012, 878, 820, and 792 (C–H out-of-plane), 586 (C–I stretch), and 434 (ring deformation) |
| Elemental Analysis | Calculated for C₂₀H₂₃NI₂ (531.2): C, 45.22; H, 4.36; N, 2.64; and I, 47.78. Found: C, 45.29; H, 4.21; N, 2.61; and I, 47.84 |
Workflow for Synthesis and Application of a Carbazole-Based Monomer
Application 2: Corrosion Inhibition
Amines, including 2-ethylhexylamine, are effective corrosion inhibitors for various metals, particularly in acidic or chloride-containing environments.[2][8][9][10][11][12][13] The lone pair of electrons on the nitrogen atom allows the amine to adsorb onto the metal surface, forming a protective barrier that inhibits the corrosion process. The long, branched alkyl chain of 2-ethylhexylamine enhances this protective effect by creating a hydrophobic layer that repels water and corrosive species.
While complex molecules are often synthesized from 2-ethylhexylamine to act as corrosion inhibitors, the amine itself has demonstrated significant corrosion inhibition properties.
Experimental Protocol: Evaluation of 2-Ethylhexylamine as a Corrosion Inhibitor for Mild Steel in a Chloride Medium [2]
This protocol outlines a weight loss method to assess the corrosion inhibition efficiency of 2-ethylhexylamine.
Materials:
-
C15 grade mild steel coupons
-
3 wt% NaCl solution
-
2-Ethylhexylamine
-
Acetone
-
Emery paper
-
Analytical balance
Procedure:
-
Mechanically polish the mild steel coupons with emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Accurately weigh the prepared coupons.
-
Prepare test solutions of 3 wt% NaCl containing various concentrations of 2-ethylhexylamine (e.g., 0.1 wt% and 1.0 wt%).
-
Immerse the weighed coupons in the test solutions at a constant temperature (e.g., 25 °C or 70 °C) for a specified duration.
-
After the immersion period, remove the coupons, clean them to remove corrosion products according to standard procedures, rinse with deionized water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Quantitative Data
A study on the corrosion inhibition of mild steel in a 3 wt% NaCl solution at 25 °C showed that 2-ethylhexylamine at a concentration of 0.1 wt% provided one of the lowest corrosion rates among several tested amines.[2]
Logical Workflow for Corrosion Inhibition
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of Macrocycles in the Synthesis of Poly(N‐(2‐ethylhexyl)carbazol‐3,6‐diyl) | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 12. Synthesis and evaluation of corrosion inhibitory and adsorptive properties of N-(β-ethoxypropionitrile-N,N-bis(2-hydroxyethylethoxy) fatty amide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
Application Notes and Protocols for N-Alkylation of Amines Featuring N-Ethylhexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This process, which involves the introduction of an alkyl group onto a nitrogen atom, is pivotal for the synthesis of a vast array of biologically active molecules, modifying their potency, selectivity, and pharmacokinetic properties. N-Ethylhexylamine serves as a valuable model compound and building block in these synthetic endeavors. This document provides detailed application notes and protocols for the primary techniques of N-alkylation, using this compound as a representative substrate and product. The methodologies covered include direct alkylation with alkyl halides, reductive amination of carbonyl compounds, and catalytic N-alkylation using alcohols.
Key N-Alkylation Techniques
The selection of an appropriate N-alkylation strategy depends on several factors, including the nature of the amine and alkylating agent, desired selectivity, and scalability. Below are detailed discussions and protocols for the most common and effective methods.
Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classical method for forming C-N bonds, involving the reaction of an amine with an alkyl halide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. While straightforward, this method can suffer from a lack of selectivity, often leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][2] However, with careful control of reaction conditions, selective mono-alkylation can be achieved.
General Reaction Scheme:
R-NH₂ + R'-X → R-NH-R' + HX
Where R-NH₂ is the primary amine, R'-X is the alkyl halide, and R-NH-R' is the resulting secondary amine.
Experimental Protocol: Synthesis of this compound via Direct Alkylation of Hexylamine
This protocol describes the synthesis of this compound by reacting hexylamine with ethyl bromide.
Materials:
-
Hexylamine
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve hexylamine (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetonitrile.
-
Addition of Alkyl Halide: Add ethyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 40-60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the primary amine and the formation of the desired secondary amine, while minimizing the formation of the dialkylated byproduct.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Quantitative Data for Direct N-Alkylation of Amines:
| Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Pentanamine | Ethyl iodide | K₂CO₃ | Acetonitrile | 60 | 12 | Not specified | [3] |
| Secondary Amine | Alkyl Halide | Hünig's base | Acetonitrile | Room Temp | Not specified | High | [4] |
Reductive Amination
Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[5][6] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7] This method offers excellent control over the degree of alkylation and is compatible with a wide range of functional groups.
General Reaction Scheme:
R-NH₂ + O=CHR' --> [R-N=CHR'] --[Reducing Agent]--> R-NH-CH₂R'
Where R-NH₂ is the amine, O=CHR' is the aldehyde/ketone, and R-NH-CH₂R' is the alkylated amine.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of this compound from hexanal and ethylamine.
Materials:
-
Hexanal
-
Ethylamine solution (e.g., 70% in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve hexanal (1.0 eq.) and ethylamine (1.2 eq.) in dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[8]
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS (typically 2-24 hours).[8]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8]
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation or flash column chromatography.
Quantitative Data for Reductive Amination:
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Ethylamine | Pd/C, H₂ | Methanol | 70 | 6 | 95.7 | CN103435494A |
| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | DCE | Room Temp | 2-24 | Varies | [8] |
| Benzaldehyde | Benzylamine | Pyridine-borane | Methanol | 20 | 1-3 | 96 | [9] |
Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")
Catalytic N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, is an atom-economical and environmentally friendly method.[10] In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct.
General Reaction Scheme:
R-NH₂ + R'-CH₂OH --[Catalyst]--> R-NH-CH₂R' + H₂O
Where R-NH₂ is the amine, R'-CH₂OH is the alcohol, and R-NH-CH₂R' is the alkylated amine.
Experimental Protocol: Synthesis of this compound via Catalytic Amination of 1-Hexanol
This protocol is adapted from the amination of n-octanol and describes the synthesis of this compound from 1-hexanol and ethylamine using a heterogeneous catalyst.[11]
Materials:
-
1-Hexanol
-
Ethylamine
-
Ag-Co/γ-Al₂O₃ catalyst
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
Catalyst Activation: The Ag-Co/γ-Al₂O₃ catalyst is typically reduced in situ under a flow of H₂/N₂ mixture at an elevated temperature (e.g., 500 °C).[11]
-
Reaction Setup: The reaction is carried out in a fixed-bed reactor. The activated catalyst is packed into the reactor.
-
Reaction Execution: A mixture of 1-hexanol, ethylamine, and hydrogen gas is passed over the catalyst bed at a controlled temperature and pressure.
-
Product Collection: The reaction products are condensed and collected at the reactor outlet.
-
Purification: The collected liquid is analyzed by GC-MS to determine the conversion and selectivity. The this compound can be purified from the product mixture by fractional distillation.
Quantitative Data for Catalytic Amination of Alcohols:
| Alcohol | Amine | Catalyst | Temperature (°C) | Pressure (kPa) | Yield (%) of Primary Amine | Reference |
| n-Octanol | Ammonia | Ag₃-Co₉₇/γ-Al₂O₃ | 200 | 100 | 87 | [11] |
| 1-Hexanol | Ammonia | Ru-Ni/γ-Al₂O₃ | 200 | 100 | 61 | [12] |
| Various Alcohols | Aromatic Amines | [Ru]-3 complex | 25-70 | Ambient | High | [10] |
Visualization of Key Processes
To further elucidate the methodologies described, the following diagrams illustrate a general experimental workflow and a common reaction mechanism.
Caption: General experimental workflow for the N-alkylation of amines.
Caption: Mechanism of reductive amination for N-alkylation.
Conclusion
The N-alkylation of amines is a cornerstone of modern organic synthesis, offering diverse pathways to valuable nitrogen-containing compounds. The choice between direct alkylation, reductive amination, and catalytic amination with alcohols depends on the specific requirements of the synthesis, including substrate scope, desired selectivity, and green chemistry considerations. The protocols and data presented herein, with a focus on this compound as a representative example, provide a practical guide for researchers and professionals in the development of robust and efficient N-alkylation strategies. Careful optimization of reaction parameters is key to achieving high yields and purity of the desired N-alkylated amine products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shokubai.org [shokubai.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Ethylhexylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Ethylhexylamine. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via reductive amination of a C6 aldehyde (e.g., hexanal) with ethylamine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective removal of water byproduct, driving the equilibrium back to the reactants.[1] | Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like anhydrous magnesium sulfate.[1] |
| Low reactivity of starting materials. | The reaction may require heating to reach equilibrium. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and time.[1] | |
| Catalyst deactivation or poisoning. | Ensure the catalyst (e.g., Palladium on carbon) is fresh and handled under an inert atmosphere. If catalyst poisoning is suspected, consider purifying the starting materials. | |
| Incorrect pH of the reaction mixture. | For imine formation, mildly acidic conditions are often required to activate the carbonyl group. However, a pH that is too low will protonate the amine, making it non-nucleophilic.[1] Careful control of pH is crucial. | |
| Formation of Side Products (e.g., secondary or tertiary amines) | Over-alkylation of the amine.[1] | Use a controlled stoichiometry of the reactants. A slight excess of the amine can sometimes minimize polyalkylation.[1] A stepwise procedure of forming the imine first, followed by reduction, can also offer better control.[2] |
| Self-condensation of the aldehyde (aldol condensation).[1] | This is more likely under strongly acidic or basic conditions. Maintain mildly acidic conditions to favor imine formation over self-condensation.[1] | |
| Difficult Purification | Presence of unreacted starting materials. | Optimize the reaction to drive it to completion. Unreacted aldehyde or amine can sometimes be removed by washing with a dilute acidic or basic solution during workup. |
| Formation of a stable emulsion during aqueous workup. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Product instability during purification. | This compound can be sensitive to air and moisture. Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the reductive amination of a C6 aldehyde, such as hexanal, with ethylamine. This reaction typically involves the formation of an intermediate imine, which is then reduced to the final amine product.[3][4]
Q2: What catalysts are typically used for the reductive amination to produce this compound?
A2: Common catalysts for the hydrogenation (reduction) step include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[5] The choice of catalyst can influence reaction conditions and selectivity.
Q3: What are the typical reaction conditions for the synthesis of this compound via reductive amination?
A3: Reaction conditions can vary, but generally involve reacting the aldehyde and amine in a suitable solvent (such as methanol, ethanol, or isopropanol) in the presence of a catalyst and a hydrogen source.[5] The reaction may be carried out under pressure (0.5-5 MPa) and at elevated temperatures (30-150 °C).[5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6] This allows for the determination of the consumption of starting materials and the formation of the product.
Q5: What are some common byproducts in this compound synthesis and how can they be minimized?
A5: Common byproducts can include di- and tri-alkylation products from the reaction of the amine product with the starting aldehyde.[7] To minimize these, a careful control of stoichiometry is important. Using a slight excess of the primary amine can sometimes favor the formation of the desired secondary amine.[1] Another potential byproduct is from the self-condensation of the aldehyde, which can be minimized by controlling the reaction pH.[1]
Experimental Protocols
Protocol 1: Reductive Amination of Hexanal with Ethylamine using a Palladium Catalyst
This protocol is a generalized procedure based on common reductive amination methods.
Materials:
-
Hexanal
-
Ethylamine (aqueous solution or anhydrous)
-
Palladium on carbon (5% Pd/C) catalyst
-
Methanol (or another suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave reactor
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, add the ethylamine solution followed by the reaction solvent (e.g., methanol).[5]
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reactor.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove any air.[5]
-
Hydrogenation Setup: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.5 MPa).[5]
-
Initial Heating: Begin stirring and heat the mixture to a pre-reaction temperature (e.g., 30-50 °C).[5]
-
Aldehyde Addition: Using a metering pump, slowly add the hexanal to the reactor.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 90-150 °C) and maintain the hydrogen pressure for a set duration (e.g., 1-10 hours), ensuring continuous stirring.[5]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the palladium catalyst.
-
Purification: The resulting filtrate can be purified by distillation to obtain the final this compound product.[5]
Data Presentation
Table 1: Influence of Reaction Conditions on this compound Synthesis via Reductive Amination of Cyclohexanone (as an analogue)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 140 °C | 150 °C | 90 °C |
| Reaction Time | 1.5 h | 4.5 h | 3 h |
| Pressure | 2.5 MPa | 2.5 MPa | 2.5 MPa |
| Purity | 99.4% | 99.2% | 99.2% |
| Yield | 96.2% | 92.6% | 95.7% |
Data adapted from a patent describing the synthesis of a similar amine, N-ethyl cyclohexylamine, which provides insights into the optimization of related reactions.[5]
Visualizations
Caption: General workflow for optimizing this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. gctlc.org [gctlc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103435494A - Preparation method of N-ethyl cyclohexylamine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
common side reactions and byproducts in N-Ethylhexylamine chemistry
Technical Support Center: N-Ethylhexylamine Chemistry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols related to the chemistry of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and its isomers like 2-Ethylhexylamine?
A1: The most common industrial and laboratory methods include:
-
Reductive Amination: This involves reacting an appropriate carbonyl compound (like hexanal) with ethylamine in the presence of a reducing agent.[1][2] This is a versatile method for creating secondary amines. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the imine intermediate over the starting carbonyl.[1][3]
-
Nitrile Reduction: For isomers like 2-ethylhexylamine, a common route is the reduction of the corresponding nitrile (e.g., 2-ethylhexanenitrile).[4] This can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or through chemical reduction with powerful hydrides like Lithium Aluminum Hydride (LiAlH₄).[4]
-
Alkylation of a Primary Amine: This involves the direct reaction of hexylamine with an ethyl halide (e.g., ethyl bromide). However, this method is notoriously difficult to control and often leads to multiple side products.[5][6]
Q2: What is the most common side reaction when synthesizing this compound via direct alkylation of hexylamine?
A2: The most significant side reaction is over-alkylation . The initially formed this compound (a secondary amine) is often more nucleophilic than the starting hexylamine (a primary amine).[6] This causes it to react further with the ethyl halide, leading to the formation of N-ethyl-N-hexyl-ethylamine (a tertiary amine) and subsequently a quaternary ammonium salt.[5][6] This results in a mixture of products that can be difficult to separate.
Q3: What byproducts should I expect from a reductive amination synthesis?
A3: While generally cleaner than direct alkylation, reductive amination can still produce byproducts:
-
Unreacted Starting Materials: Incomplete reaction can leave residual hexanal (or other carbonyl) and ethylamine.
-
Side-products from the Carbonyl: If the aldehyde or ketone has α-hydrogens, acid or base catalysts can promote aldol condensation reactions.[7]
-
Secondary Amine Byproduct (from nitrile reduction route): In the synthesis of 2-ethylhexylamine from 2-ethylhexanenitrile, the primary amine product can react with the imine intermediate to form a secondary amine byproduct, ((R-CH₂)₂NH).[4]
Q4: How can I minimize over-alkylation during direct alkylation reactions?
A4: To favor mono-alkylation and reduce the formation of secondary and tertiary amines, the following strategies can be employed:
-
Use a large excess of the starting amine (hexylamine in this case). This increases the probability that the alkylating agent will react with the primary amine rather than the secondary amine product.[6]
-
Slow, controlled addition of the alkylating agent to the reaction mixture.
-
Use alternative methods like reductive amination, which avoids the problem of multiple alkylations.[1]
Q5: What are some common issues during the workup and purification of this compound?
A5: Amines can present several challenges during purification:
-
Emulsion Formation: The basic nature of amines can lead to emulsions during aqueous extractions. Washing with brine or filtering through Celite can help break these up.[8]
-
Product Sequestration: As bases, amines can be protonated by acidic solutions. If you wash with an acid to remove impurities, your this compound product will become a water-soluble salt and be lost to the aqueous layer.[8][9] This property can, however, be used intentionally for purification via acid-base extraction.[10]
-
Removing Amine Impurities: If using amine solvents like pyridine or triethylamine, they can be difficult to remove. Washing the organic layer with dilute acid (like 1N HCl) or a 10% copper sulfate solution will convert them to water-soluble salts that can be extracted.[8]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Table 1: Troubleshooting Common Issues in this compound Reactions
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Reductive Amination | Inefficient Imine Formation: The equilibrium between the carbonyl/amine and the imine may not be favorable. | Ensure reaction conditions are optimal for dehydration. This can involve using molecular sieves or a Dean-Stark apparatus. The reaction is often best at a mildly acidic pH (4-5).[1] |
| Incorrect pH: If the solution is too acidic, the starting amine becomes protonated and non-nucleophilic. If too basic, the carbonyl is not activated. | Buffer the reaction to a pH between 4 and 5. | |
| Reducing Agent Incompatibility: The chosen reducing agent may be too weak or may have decomposed. NaBH₄ can reduce the starting aldehyde, while NaBH₃CN is more selective for the iminium ion.[1][3] | Use a selective reducing agent like NaBH₃CN or NaBH(OAc)₃. If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent.[3] | |
| Multiple Products Observed (TLC/NMR) | Over-Alkylation: In direct alkylation, the product is reacting further with the alkyl halide.[5][6] | Stop the reaction at a lower conversion rate, use a large excess of the starting amine, or switch to reductive amination. Purify the mixture using column chromatography. |
| Side Reactions: The starting materials or product may not be stable to the reaction or workup conditions (e.g., acid or base exposure).[9] | Test the stability of your starting material and product to the workup reagents separately. Consider a milder workup procedure. | |
| Amide Formation Fails | Ammonium-Carboxylate Salt Formation: The carboxylic acid and this compound (a base) react to form a stable salt, which is unreactive towards amide formation.[11] | Use a coupling agent such as dicyclohexylcarbodiimide (DCC) or EDC to activate the carboxylic acid, allowing it to react with the amine.[11] |
| Difficulty Removing Catalyst | Fine Catalyst Particles: Catalysts like Raney Nickel or Palladium on Carbon can be difficult to remove completely by simple filtration. | Filter the reaction mixture through a pad of Celite® to effectively remove fine catalyst particles. Keep the catalyst wet with solvent as it can be pyrophoric.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylhexylamine via Catalytic Hydrogenation of 2-Ethylhexanenitrile (Adapted from Benchchem[4])
This protocol describes the reduction of a nitrile to a primary amine using a Raney Nickel catalyst.
Materials:
-
2-Ethylhexanenitrile
-
Raney® Nickel (catalyst, handle with care as it can be pyrophoric)
-
Anhydrous Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
Procedure:
-
Reactor Setup: In a high-pressure autoclave, add 2-ethylhexanenitrile and anhydrous ethanol. Carefully add the Raney® Nickel catalyst under a stream of nitrogen.
-
Hydrogenation: Seal the autoclave, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
-
Reaction: Heat the mixture to the target temperature (e.g., 70-100 °C) with vigorous stirring. Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the catalyst pad wet with solvent at all times to prevent ignition.
-
Purification: Remove the ethanol from the filtrate using a rotary evaporator. The crude 2-ethylhexylamine can be further purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound via Reductive Amination (Based on principles from various sources[1][12][13])
This protocol provides a general method for the synthesis of a secondary amine from an aldehyde and a primary amine.
Materials:
-
Hexanal
-
Ethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (solvent)
-
Acetic Acid (optional, to adjust pH)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve hexanal in the chosen solvent (e.g., DCE for STAB) in a round-bottom flask under a nitrogen atmosphere. Add ethylamine (1.0-1.2 equivalents). If needed, add a small amount of acetic acid to catalyze imine formation (target pH ~5).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, ~1.5 equivalents) portion-wise to the stirred solution. Monitor the reaction progress using TLC or GC-MS.
-
Quenching: Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation.
Data Presentation
Table 2: Common Byproducts in this compound Chemistry
| Byproduct Name | Structure | Formation Context | Reason for Formation | Mitigation Strategy |
| N,N-Diethylhexylamine | CH₃(CH₂)₅N(CH₂CH₃)₂ | Direct Alkylation | Over-alkylation of the desired secondary amine product.[6] | Use excess hexylamine; slow addition of ethyl halide; use reductive amination instead. |
| Di(hexyl)ethylamine | (CH₃(CH₂)₅)₂NCH₂CH₃ | Reductive Amination | If hexylamine is present as an impurity and reacts with hexanal. | Use pure starting materials. |
| N-Hexylformamide | CH₃(CH₂)₅NHCHO | Eschweiler-Clarke Reaction | Amide formation can be a competitive reaction pathway.[7] | Optimize reaction conditions (temperature, equivalents of formic acid). |
| Di(2-ethylhexyl)amine | ((C₄H₉)(C₂H₅)CHCH₂)₂NH | Nitrile Reduction | The primary amine product reacts with the imine intermediate.[4] | Optimize catalyst and reaction conditions to favor primary amine formation. |
Visualizations
Diagram 1: Reaction Pathway for Direct Alkylation
Caption: Over-alkylation pathway in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yield in reductive amination.
Diagram 3: General Experimental Workflow
Caption: A typical experimental workflow for synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. varsitytutors.com [varsitytutors.com]
- 11. benchchem.com [benchchem.com]
- 12. Suggest two syntheses of N -ethylcyclohexanamine by reductive amination... [askfilo.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude N-Ethylhexylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude N-Ethylhexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often stem from the synthesis process. These can include:
-
Unreacted starting materials: Depending on the synthetic route, these may include 2-ethylhexanol, 2-ethylhexanal, or the corresponding nitrile.
-
Byproducts of the reaction: Di(2-ethylhexyl)amine is a common byproduct formed from the reaction of this compound with a precursor. Other potential byproducts can arise from side reactions.
-
Residual solvents: Solvents used during the synthesis and initial work-up may remain in the crude product.
-
Water: Moisture can be present from the reaction or work-up steps.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity of the this compound.
-
Fractional Vacuum Distillation is the most common and effective method for purifying this compound on a larger scale, especially for removing impurities with different boiling points.
-
Liquid-Liquid Extraction is useful for removing water-soluble impurities, acids, or bases from the crude product.
-
Column Chromatography can be employed for small-scale purification to achieve very high purity by separating compounds with different polarities.
Q3: What are the key safety precautions when purifying this compound?
A3: this compound is a corrosive and toxic substance.[1][2] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of vapors and contact with skin and eyes.[1][2] In case of contact, rinse the affected area immediately and thoroughly with water.[2]
Troubleshooting Guides
Fractional Vacuum Distillation
Q: My this compound is not distilling even at high temperatures. What could be the problem?
A: This issue can arise from several factors:
-
Inadequate Vacuum: Ensure your vacuum pump is pulling a sufficient and stable vacuum. Check all connections for leaks. A high vacuum is necessary to lower the boiling point of this compound.
-
Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
-
Insufficient Heating: The heating mantle may not be providing enough energy to bring the liquid to its boiling point under the applied vacuum. Gradually increase the temperature, but avoid overheating to prevent decomposition.
-
Presence of High-Boiling Impurities: A significant amount of high-boiling impurities can elevate the boiling point of the mixture.
Q: The distillation is proceeding very slowly. How can I improve the rate?
A: A slow distillation rate can be caused by:
-
Poor Insulation: The distillation column and head should be well-insulated to minimize heat loss. Wrap the column with glass wool or aluminum foil.
-
Flooding of the Column: If the heating rate is too high, the column can flood with condensate, hindering the vapor flow. Reduce the heating to allow the column to equilibrate.
-
Low Vacuum: A fluctuating or poor vacuum will result in an unstable and slow distillation. Check your vacuum source and seals.
Q: My purified this compound is still impure. What went wrong?
A: Contamination of the distillate can occur due to:
-
Inefficient Fractionating Column: For impurities with boiling points close to that of this compound, a longer or more efficient fractionating column (e.g., Vigreux or packed column) is required.
-
Bumping: Violent boiling can carry non-volatile impurities into the condenser. Ensure smooth boiling by using a magnetic stirrer.
-
Improper Fraction Collection: Collect the distillate in separate fractions. The initial fraction (forerun) will contain lower-boiling impurities, and the main fraction should be collected at a stable boiling point corresponding to this compound.
Liquid-Liquid Extraction
Q: An emulsion has formed between the organic and aqueous layers. How can I break it?
A: Emulsion formation is a common issue when extracting amines.[3] To resolve this:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[3]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of celite or glass wool can sometimes be effective.
-
Time: Allowing the separatory funnel to stand undisturbed for an extended period may allow the layers to separate.
Q: I have a low yield of this compound after extraction. What are the possible reasons?
A: Low recovery of the product can be due to:
-
Incorrect pH: this compound is basic. To extract it into an organic solvent, the aqueous layer should be made basic (pH > 10) to ensure the amine is in its free base form and not as a water-soluble salt. Conversely, to remove acidic impurities, you would wash with a basic aqueous solution.
-
Insufficient Extraction: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is more efficient at recovering the product.
-
Product Solubility in the Aqueous Phase: Even in its free base form, this compound has some slight solubility in water. Back-extracting the aqueous layers with a fresh portion of the organic solvent can help recover more product.
Column Chromatography
Q: My this compound is streaking on the silica gel column. How can I prevent this?
A: Amines are notorious for tailing on silica gel due to strong interactions with the acidic silanol groups.[4] To mitigate this:
-
Add a Basic Modifier: Add a small amount of a base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. This can help to elute the compound in a sharper band.
Q: I am not getting good separation between this compound and an impurity. What can I do?
A: Poor separation can be addressed by:
-
Optimizing the Solvent System: Experiment with different solvent systems. A good starting point for amines is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol), with a small amount of triethylamine.
-
Using a Longer Column: A longer column provides more surface area for interaction and can improve the separation of closely eluting compounds.
-
Flash Chromatography: Employing flash chromatography with a finer grade of silica gel and applying pressure will enhance the resolution.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol [5] |
| Boiling Point | 169 °C (at 760 mmHg) |
| Density | 0.77 g/cm³ |
| Appearance | Colorless liquid |
Table 2: Comparison of Purification Techniques for this compound
| Technique | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Fractional Vacuum Distillation | 98-99.5% | 80-95% | Suitable for large scale, effective for separating compounds with different boiling points. | Requires specialized glassware, potential for thermal degradation if not performed under vacuum. |
| Liquid-Liquid Extraction | >95% (as a work-up step) | 90-98% | Good for removing water-soluble impurities, acids, and bases. | Can be labor-intensive, potential for emulsion formation, may not remove impurities with similar solubility. |
| Column Chromatography | >99.5% | 60-90% | Can achieve very high purity, good for separating compounds with similar boiling points but different polarities. | Not ideal for large quantities, can be time-consuming, requires significant solvent volumes. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude this compound by fractional distillation under reduced pressure.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle with a magnetic stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good seal.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Initiate Vacuum: Connect the vacuum source to the distillation apparatus and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the flask gently with the heating mantle.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities, until the temperature at the distillation head stabilizes.
-
Main Fraction: Change the receiving flask and collect the this compound as the temperature remains constant at its boiling point under the applied pressure.
-
Final Fraction: Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially unstable residues.
-
-
Shutdown: Remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol outlines a typical acid-base extraction to remove acidic and basic impurities from crude this compound.
Materials:
-
Crude this compound
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in a separatory funnel.
-
Acid Wash: Add the dilute HCl solution to the separatory funnel, stopper it, and shake gently, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities.
-
Base Wash: Add the dilute NaOH solution to the organic layer in the separatory funnel, shake, and vent as before. Drain the aqueous layer. This step removes acidic impurities.
-
Brine Wash: Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent. Swirl the flask and let it stand until the solvent is clear.
-
Solvent Removal: Decant or filter the dried organic solution into a clean, dry round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate with 0.5% Triethylamine (start with a low polarity mixture, e.g., 98:2)
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial eluent. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflows for the purification of crude this compound.
Caption: Troubleshooting logic for common purification issues of this compound.
References
Technical Support Center: Improving Selectivity in N-Ethylhexylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common selectivity challenges encountered during the N-alkylation of N-Ethylhexylamine.
Troubleshooting Guides
Issue 1: Poor Selectivity and Over-alkylation in Direct N-Alkylation
Q: My reaction of this compound with an alkyl halide (e.g., ethyl bromide or butyl bromide) is producing a mixture of the desired secondary amine, the tertiary amine (di-alkylation), and unreacted starting material. How can I improve the selectivity for the mono-alkylated product?
A: Over-alkylation is a frequent challenge in the N-alkylation of primary amines because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[1][2] this compound's structure also presents steric hindrance that can affect reaction rates.[3][4] Here are several strategies to enhance mono-alkylation selectivity:
Potential Solutions:
-
Stoichiometry Control: Using a large excess of this compound compared to the alkylating agent can statistically favor mono-alkylation. However, this approach can be atom-inefficient and may necessitate challenging downstream separation of the unreacted primary amine.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period helps to maintain a low concentration of the electrophile. This minimizes the opportunity for the more reactive secondary amine product to react further.[1]
-
Competitive Deprotonation/Protonation Strategy: By using the hydrobromide salt of this compound (R-NH2·HBr) and a suitable base, you can selectively deprotonate the primary amine for reaction. The resulting secondary amine product will be protonated, rendering it less nucleophilic and less likely to undergo a second alkylation.[5][6]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. For direct alkylation, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Non-polar aprotic solvents such as toluene or hexane may be suitable.
Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for over-alkylation issues.
Issue 2: Low or No Conversion
Q: I am observing low or no conversion of this compound in my N-alkylation reaction. What are the potential causes and how can I address them?
A: Low reactivity can be attributed to several factors, including steric hindrance, the nature of the leaving group, and suboptimal reaction conditions.[1][3]
Potential Causes & Solutions:
-
Steric Hindrance: The 2-ethyl branch on this compound can sterically hinder the nitrogen's nucleophilic attack. This effect is more pronounced with bulky alkylating agents.
-
Solution: If possible, consider a less sterically hindered alkylating agent. Increasing the reaction temperature can also help overcome the activation energy barrier.[3]
-
-
Poor Leaving Group: When using alkyl halides, the reactivity order is I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: Switch to the corresponding alkyl bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction of alkyl chlorides or bromides through the in-situ formation of the more reactive alkyl iodide.
-
-
Inadequate Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for the reaction.
-
Solution: Experiment with different solvents; polar aprotic solvents like DMF or DMSO can sometimes enhance the rate of S(N)2 reactions. For catalyzed reactions, ensure your catalyst is active and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts).
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for achieving selective mono-N-alkylation of this compound with primary alcohols like ethanol or butanol?
A1: The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is a highly effective and sustainable method for the selective N-alkylation of amines with alcohols.[7][8] This method avoids the use of alkyl halides and produces water as the only byproduct.[9] The reaction typically involves a transition metal catalyst (e.g., based on Ruthenium or Manganese) and a base.[7][10][11][12]
Key Features of the Borrowing Hydrogen Strategy:
-
High Selectivity: Many catalytic systems for BH reactions show excellent selectivity for mono-alkylation, with little to no di-alkylation observed.[7][12]
-
Atom Economy: Alcohols serve as the alkylating agents, and the only byproduct is water, making this a green chemistry approach.[9]
-
Catalyst Systems: A variety of catalysts based on Ru, Mn, Ir, and other metals have been developed.[10][11][13]
Borrowing Hydrogen Catalytic Cycle
Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.
Q2: Is reductive amination a good alternative for the selective alkylation of this compound?
A2: Yes, reductive amination is an excellent and widely used method for the controlled and selective synthesis of secondary amines, effectively avoiding over-alkylation issues. The process involves two main steps that can often be performed in one pot:
-
Imine Formation: this compound is reacted with an aldehyde (e.g., acetaldehyde for N-ethylation, butyraldehyde for N-butylation) to form an imine intermediate.
-
Reduction: The imine is then reduced to the corresponding secondary amine using a suitable reducing agent.
Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[14][15]
Reductive Amination Workflow
Caption: General workflow for reductive amination.
Q3: Are there any quantitative data available for the selective N-alkylation of this compound or similar branched primary amines?
A3: While data specifically for this compound can be limited in comparative studies, results from similar aliphatic and branched amines provide valuable insights. Below is a summary of representative data from various selective N-alkylation methods.
Data on Selective N-Alkylation of Primary Amines
| Starting Amine | Alkylating Agent | Catalyst/Method | Solvent | Temp. (°C) | Yield of Mono-alkylated Product (%) | Selectivity (Mono:Di) | Reference |
| Aniline | Benzyl Alcohol | MnBr(CO)₅ / PPh₃ | Toluene | 140 | 92 | >99:1 | [16] |
| Aniline | 1-Octanol | [Ru(p-cymene)Cl₂]₂ / dppf | Toluene | 110 | 95 | High | [10] |
| Benzylamine | n-Butyl bromide | R-NH₂·HBr / Et₃N | DMF | 20-25 | 82 | High | [5] |
| 2-Ethylhexyl alcohol | Ammonia | Cu-Co-Ru-Mg-Cr/Al₂O₃ | - | - | - | 95% selectivity for primary amine | [17] |
| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite / H₂ | Methanol | 100 | 96 | High | [18] |
Note: The table presents data for various primary amines to illustrate the efficacy of different selective alkylation methods. Direct extrapolation to this compound should be done with consideration of its specific steric and electronic properties.
Experimental Protocols
Protocol 1: Manganese-Catalyzed N-Alkylation of a Primary Amine with a Primary Alcohol (Borrowing Hydrogen Strategy)
This is a general procedure adapted from literature and should be optimized for this compound.[7][16]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the manganese catalyst precursor (e.g., MnBr(CO)₅, 5 mol%), the phosphine ligand (e.g., PPh₃, 5 mol%), and a base (e.g., t-BuOK, 1.1 equivalents).
-
Seal the tube and evacuate and backfill with an inert atmosphere (e.g., Argon) three times.
-
Under a positive flow of argon, add the solvent (e.g., dry toluene, 1 mL per 0.5 mmol of amine).
-
Add the primary alcohol (e.g., ethanol or butanol, 1.1 equivalents).
-
Add this compound (1.0 equivalent, e.g., 0.5 mmol).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 80-140 °C).
-
Stir the reaction mixture for the specified time (e.g., 18-24 hours).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature. Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired secondary amine.
Protocol 2: Reductive Amination of an Aldehyde with this compound
This is a general one-pot procedure and should be optimized for specific substrates.[1][15]
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde (e.g., butyraldehyde, 1.0-1.2 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane or methanol).
-
Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours). Acetic acid can be used as a catalyst, particularly for ketone substrates.[15]
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, ~1.5 equivalents) portion-wise to the stirred solution. The addition may be exothermic.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the imine intermediate is fully consumed (typically 12-24 hours).
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude secondary amine by flash column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokubai.org [shokubai.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [pubmed.ncbi.nlm.nih.gov]
- 11. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. A Study on Process for Synthesis of 2-Ethylhexylamine by Amination and Dehydration of 2-Ethylhexyl Alcohol-Academax [exhibition.academax.com]
- 18. mdpi.com [mdpi.com]
stability issues of N-Ethylhexylamine under different reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Ethylhexylamine under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under normal storage conditions.[1][2] However, it is sensitive to prolonged exposure to air and may discolor over time, turning from a colorless to a pale yellow liquid.[2][3][4] For long-term storage, it is recommended to keep it in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][5][6]
Q2: My this compound solution has developed a yellow tint. What could be the cause?
A2: A yellow discoloration is a common indicator of oxidation, which can occur upon prolonged exposure to air.[2][3][4] To prevent this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with a range of substances, including:
-
Strong oxidizing agents (e.g., peroxides, nitrates, perchlorates)[1][2][5][6]
-
Strong acids (e.g., hydrochloric acid, sulfuric acid)[1][5][6]
Contact with these materials can lead to vigorous reactions, including exothermic neutralization with acids.[2][3][7]
Q4: What happens when this compound is heated?
A4: While stable at room temperature, heating this compound to high temperatures can lead to thermal decomposition. Hazardous decomposition products include toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2][3][8][9] The autoignition temperature is approximately 295 °C (563 °F).[1][7]
Q5: How does pH affect the stability of this compound?
A5: this compound, as an amine, is a basic compound. In acidic solutions, it will be protonated to form the corresponding ethylhexylammonium salt. This salt form is generally more stable against oxidative degradation but can be sensitive to other reactions. In strongly basic conditions, the free amine is present, which is more susceptible to oxidation. Hydrolysis is not a primary degradation pathway for this compound itself, but the pH of the medium will significantly influence its reactivity with other substances.
Q6: Is this compound sensitive to light?
A6: Aliphatic amines like this compound do not strongly absorb UV-Vis light in the range that typically causes photodegradation under normal laboratory or atmospheric conditions.[8] However, photostability should still be considered as part of comprehensive stability testing, as degradation can be catalyzed by other components in a formulation or by using high-intensity light sources.[10]
Troubleshooting Guide
This guide is designed to help you troubleshoot common stability issues encountered during experiments with this compound.
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Typical Conditions | Expected Outcome for this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, heat | Formation of the corresponding ammonium salt; generally stable. | N-Ethylhexylammonium chloride |
| Basic Hydrolysis | 0.1 M NaOH, heat | Stable, but the free base is more prone to oxidation. | Minimal degradation |
| Oxidation | 3% H₂O₂, room temp | Significant degradation, likely discoloration. | N-oxide, hydroxylamine, nitrone, dealkylation products, amides. |
| Thermal Degradation | > 70°C | Decomposition at high temperatures. | Nitrogen oxides (NOx), CO, CO₂.[3][9] |
| Photodegradation | High-intensity UV/Vis light | Generally stable, but degradation may be induced. | Varies depending on conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines.[11][12]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water and appropriate organic solvents (e.g., methanol, acetonitrile)
-
pH meter, heating block or oven, photostability chamber
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Condition:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Condition:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Condition:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer a sample of neat this compound or its solution to a vial.
-
Place in an oven at 70°C for 48 hours.
-
At specified time points, remove the sample, allow it to cool, and prepare a solution for analysis.
-
-
Photostability:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating method (e.g., HPLC with UV or MS detection) to quantify the amount of this compound remaining and to detect the formation of any degradation products.
-
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting decision tree for this compound stability issues.
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation stability study.
References
- 1. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 2-ETHYLHEXYLAMINE (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. nilu.com [nilu.com]
- 9. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers | AIChE [proceedings.aiche.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ema.europa.eu [ema.europa.eu]
managing and minimizing impurities during N-Ethylhexylamine synthesis
Welcome to the technical support center for N-Ethylhexylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to help manage and minimize impurities during synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthesis routes for this compound, and what are the characteristic impurities for each?
A1: There are two main routes for synthesizing this compound, each with a typical impurity profile:
-
Reductive Amination: This is a common and often preferred method which involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the target amine. For this compound, this typically involves reacting 2-ethylhexanal with ethylamine.
-
Common Impurities:
-
Unreacted 2-ethylhexanal and ethylamine.
-
The intermediate imine (N-(2-ethylhexylidene)ethanamine).
-
Byproducts from side reactions of the aldehyde, such as aldol condensation products.
-
-
-
Direct Alkylation/Amination: This route involves the reaction of 2-ethylhexylamine with an ethylating agent (like ethyl iodide) or the reaction of 2-ethylhexanol with ammonia over a catalyst.
-
Common Impurities:
-
Unreacted 2-ethylhexylamine or 2-ethylhexanol.
-
Over-alkylated products, such as N,N-diethyl-2-ethylhexylamine (tertiary amine).
-
In the case of starting with 2-ethylhexanol and ammonia, di(2-ethylhexyl)amine and tri(2-ethylhexyl)amine can be significant byproducts.[1]
-
-
Q2: My reductive amination reaction shows low yield and significant amounts of unreacted 2-ethylhexanal. What are the possible causes and solutions?
A2: Low conversion of the starting aldehyde in reductive amination can be attributed to several factors:
-
Inefficient Imine Formation: The initial formation of the imine is an equilibrium-driven process. Ensure that water is effectively removed from the reaction mixture, as its presence can inhibit imine formation. Using a dehydrating agent or a setup with a Dean-Stark trap can be beneficial.
-
Suboptimal pH: The reaction is typically best performed under weakly acidic conditions. An acid catalyst can help to protonate the carbonyl group, making it more susceptible to nucleophilic attack by the amine. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
Inactive Reducing Agent: The hydride reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling. Use a fresh batch of the reducing agent.
-
Low Reaction Temperature: While imine formation can often proceed at room temperature, the reduction step may require heating to achieve a reasonable reaction rate.
Q3: I am observing a significant amount of a higher molecular weight byproduct in my reaction. How can I identify and minimize it?
A3: A higher molecular weight byproduct is often an over-alkylated product, such as a tertiary amine (N,N-diethyl-2-ethylhexylamine) or, in reactions starting from 2-ethylhexanol, di(2-ethylhexyl)amine.
-
Identification: The best method for identification is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will show a molecular ion peak corresponding to the suspected over-alkylated product.
-
Minimization Strategies:
-
Control Stoichiometry: Use a molar excess of the primary amine (2-ethylhexylamine) relative to the ethylating agent in direct alkylation to favor the formation of the secondary amine.
-
Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can help to minimize over-alkylation.
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Choice of Reagents: In reductive amination, the formation of tertiary amines is less common but can occur if the primary amine product reacts with another molecule of the aldehyde. Ensuring the aldehyde is consumed in the initial phase of the reaction can mitigate this.
-
Q4: The final purified product has a yellowish tint. What is the likely cause and how can it be removed?
A4: A yellowish discoloration can be due to several factors:
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Aldehyde Impurities: Residual aldehyde starting material can undergo oxidation or polymerization, leading to colored byproducts.
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Air Oxidation: Amines can be sensitive to air and may oxidize over time, especially if exposed to light and air during workup and storage.
-
Catalyst Residues: If a metal catalyst was used, trace amounts may remain in the product.
Solutions:
-
Purification: Distillation under reduced pressure is a highly effective method for removing colored impurities.
-
Charcoal Treatment: Treating a solution of the amine with activated charcoal can help to adsorb colored impurities.
-
Inert Atmosphere: Perform the reaction, workup, and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
Data on Impurity Management
The following tables provide illustrative data on how reaction parameters can influence the purity of this compound. This data is hypothetical and for exemplary purposes to demonstrate potential trends.
Table 1: Effect of Catalyst on Reductive Amination of 2-Ethylhexanal with Ethylamine
| Catalyst (5 mol%) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Unreacted Aldehyde (%) | Imine Impurity (%) |
| Pd/C | 50 | 12 | 85 | 5 | 8 |
| PtO₂ | 50 | 12 | 92 | 3 | 4 |
| Raney Nickel | 60 | 10 | 88 | 6 | 5 |
Table 2: Influence of Molar Ratio on Direct Ethylation of 2-Ethylhexylamine
| Molar Ratio (2-Ethylhexylamine : Ethyl Iodide) | Temperature (°C) | Reaction Time (h) | This compound (Secondary Amine) (%) | N,N-Diethyl-2-ethylhexylamine (Tertiary Amine) (%) |
| 1 : 1 | 60 | 8 | 70 | 25 |
| 1.5 : 1 | 60 | 8 | 85 | 10 |
| 2 : 1 | 60 | 8 | 92 | 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound from 2-ethylhexanal and ethylamine using sodium borohydride as the reducing agent.
Materials:
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2-Ethylhexanal
-
Ethylamine (in a suitable solvent like ethanol)
-
Methanol (as reaction solvent)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (catalyst)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-ethylhexanal (1.0 eq) dissolved in methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylamine (1.1 eq) in ethanol.
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Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C.
-
In small portions, carefully add sodium borohydride (1.5 eq).
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: GC-MS Analysis of this compound Purity
This protocol provides a general method for the analysis of this compound and its common impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Expected Retention Times (Illustrative):
-
Ethylamine: Very early eluting
-
2-Ethylhexanal: Early eluting
-
This compound: Main product peak
-
Intermediate Imine: May be present, eluting near the product
-
N,N-Diethyl-2-ethylhexylamine: Elutes after the main product
Visual Guides
Caption: General experimental workflow for this compound synthesis.
Caption: Formation pathways for the desired product and a common impurity.
Caption: A logical troubleshooting guide for low product purity issues.
References
Technical Support Center: N-Ethylhexylamine Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of N-Ethylhexylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during process development and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The two primary routes for large-scale production are:
-
Reductive Amination of 2-Ethylhexanal: This method involves reacting 2-ethylhexanal with ethylamine in the presence of hydrogen and a metal catalyst, typically Palladium on carbon (Pd/C).[1]
-
Reduction of 2-Ethylhexanenitrile: This route uses catalytic hydrogenation, often with Raney® Nickel, to reduce the nitrile group to a primary amine. This method is noted for being atom-economical and well-suited for industrial production.[2]
Q2: What are the main byproducts to expect during the reductive amination scale-up, and how can they be minimized?
A2: The primary byproducts are secondary (bis(2-ethylhexyl)amine) and tertiary amines. Their formation can be minimized by:
-
Controlling Stoichiometry: Using an excess of ethylamine can favor the formation of the desired primary amine.
-
Gradual Addition of Aldehyde: Adding the 2-ethylhexanal continuously or in portions to the reaction mixture containing the ethylamine and catalyst helps maintain a low concentration of the aldehyde, which can reduce side reactions.[1]
-
Optimizing Reaction Conditions: Careful control of temperature and pressure can also improve selectivity towards the primary amine.
Q3: My catalyst activity is decreasing over multiple runs. What are the likely causes and solutions?
A3: Catalyst deactivation is a common issue in large-scale production and can be caused by several factors:[3][4][5]
-
Poisoning: Impurities in the feedstock can adsorb to the catalyst's active sites. Ensure high purity of starting materials.
-
Fouling: Carbonaceous materials or byproducts can deposit on the catalyst surface, blocking pores and active sites.[5]
-
Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.[4]
Solutions include catalyst regeneration, which may involve washing with solvents or oxidative treatments, or replacing the catalyst.[4] In some industrial processes, the catalyst is reused for multiple batches without a significant drop in activity.[1]
Q4: We are facing issues with heat dissipation in our large-scale reactor. What are the potential consequences and how can we manage this?
A4: Reductive amination is an exothermic reaction, and poor heat transfer at scale can lead to "hot spots" in the reactor. These can cause catalyst sintering, increased byproduct formation, and potential runaway reactions.[3] To manage this, you can:
-
Control Reactant Addition Rate: Slowing the addition of the limiting reactant can control the rate of heat generation.[1]
-
Ensure Efficient Mixing: Robust agitation is crucial to maintain a uniform temperature throughout the reactor.
-
Utilize appropriate cooling systems: Ensure the reactor's cooling jacket and any internal cooling coils are functioning efficiently.
Q5: What are the recommended methods for purifying this compound at an industrial scale?
A5: The primary method for purifying crude this compound is fractional distillation under reduced pressure.[2] This separates the desired product from lower and higher boiling point impurities and byproducts. Prior to distillation, a work-up procedure involving filtration to remove the catalyst and potentially an acid-base extraction can be employed to remove non-basic impurities.[6]
Troubleshooting Guides
Problem: Low Yield of this compound in Reductive Amination
| Potential Cause | Suggested Solution | Supporting Evidence/Rationale |
| Inefficient Imine Formation | Ensure mildly acidic conditions (pH 4-7) if applicable to your specific process to facilitate imine formation without fully protonating the amine.[7] | The formation of the imine intermediate is a critical step. |
| Incomplete Reduction | Increase hydrogen pressure within the safe operating limits of the reactor. Check for catalyst deactivation.[1] | Higher hydrogen pressure can drive the reduction to completion. |
| Catalyst Deactivation | Test the catalyst from a previous batch on a small scale. If activity is low, consider regeneration or replacement.[3][5] | A decline in catalyst activity is a common cause of reduced yield over time. |
| Poor Mixing | Increase agitation speed to ensure proper suspension of the catalyst and contact between reactants. | In large reactors, inadequate mixing can lead to localized areas of low reactant concentration. |
Problem: High Levels of Impurities in the Final Product
| Potential Cause | Suggested Solution | Supporting Evidence/Rationale |
| Formation of Secondary/Tertiary Amines | Optimize the molar ratio of ethylamine to 2-ethylhexanal (increase excess of ethylamine). Control the rate of 2-ethylhexanal addition.[1] | This shifts the reaction equilibrium towards the formation of the primary amine. |
| Residual Starting Material | Increase reaction time or temperature moderately. Confirm catalyst activity. | The reaction may not have proceeded to completion. |
| Inefficient Purification | Check the efficiency of the distillation column (e.g., number of theoretical plates, reflux ratio). Ensure the vacuum is stable. | Purification is critical for achieving high-purity product. |
| Emulsion during Work-up | Add brine to the aqueous layer to help break the emulsion. Allow the mixture to stand for a longer period before separation.[7] | Emulsions can trap the product and prevent efficient separation. |
Data Presentation
The following table presents example data from an industrial synthesis of an amine via reductive amination, illustrating the impact of reaction parameters on the product mixture composition. Note that specific values will vary based on the exact process and equipment.
Table 1: Example Industrial Production Data for Amine Synthesis [1]
| Batch No. | Temperature (°C) | Pressure (bar) | Byproduct 1 (GC Area %) | Byproduct 2 (GC Area %) | Product (GC Area %) | Other Impurities (GC Area %) |
| 7 | 120 | 50 | 0.9 | 1.9 | 88.1 | 2.2 |
| 8 | 120 | 50 | 1.4 | 2.0 | 85.2 | 3.4 |
| 11 | 130 | 50 | 1.7 | 2.9 | 86.5 | 2.5 |
| 12 | 130 | 50 | 1.8 | 2.0 | 84.7 | 3.4 |
| 13 | 130 | 50 | 1.6 | 3.0 | 84.6 | 2.5 |
This data illustrates typical variations in product and byproduct composition under industrial conditions. An increase in temperature from 120°C to 130°C appears to correlate with a slight increase in some byproducts.
Experimental Protocols
Protocol 1: Scale-Up of this compound Synthesis via Reductive Amination
This protocol is a general guideline for the scale-up of this compound synthesis in a stirred autoclave, based on common industrial practices.[1]
Materials:
-
Ethylamine
-
2-Ethylhexanal
-
Palladium on Carbon (Pd/C) catalyst (e.g., 5% Pd on carbon, ~50% water content)
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
Stirred autoclave reactor with temperature and pressure control, and a port for reactant addition.
-
Filtration system to remove the catalyst.
-
Fractional distillation apparatus for purification.
Procedure:
-
Reactor Charging: Charge the autoclave with ethylamine and the Pd/C catalyst.
-
Inerting: Flush the reactor with nitrogen to remove oxygen.
-
Pressurization and Heating: Set a low hydrogen pressure (e.g., 10 bar) and heat the mixture to the desired reaction temperature (e.g., 120-160°C).
-
Reaction Conditions: Once at temperature, increase the hydrogen pressure to the reaction pressure (e.g., 40-75 bar).
-
Reactant Addition: Add 2-ethylhexanal continuously or in portions at a controlled rate to manage the reaction exotherm.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing them via Gas Chromatography (GC) to determine the conversion of the starting materials.
-
Reaction Completion: Once the desired conversion is achieved (typically >95%), stop the addition of 2-ethylhexanal and maintain the reaction conditions for a set period to ensure completion.
-
Cooling and Depressurization: Cool the reactor to room temperature and safely vent the hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst may be recycled for subsequent batches.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Purity Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol provides a general method for determining the purity of this compound and quantifying impurities. Specific parameters may need optimization.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A column suitable for amine analysis, such as a CP-Volamine column, is recommended to prevent peak tailing.[8]
-
Carrier Gas: Helium or Nitrogen.
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL
-
Split Ratio: e.g., 50:1
Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like isopropanol or acetonitrile to achieve a final concentration of 1.0 mg/mL.
-
Standard Preparation: Prepare a standard of known purity in the same manner.
-
Blank: Use the solvent as a blank.
Data Analysis:
-
Inject the blank, standard, and sample solutions into the GC.
-
Identify the peaks corresponding to this compound and any impurities based on their retention times.
-
Calculate the purity using the area percent method: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. US8034978B2 - Process for the preparation of an amine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijset.com [ijset.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving N-Ethylhexylamine Solubility Challenges in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of N-Ethylhexylamine in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a colorless to slightly yellow liquid.[1] It is generally soluble in most organic solvents, including alcohols and ethers.[2] However, its solubility in water is limited and decreases as the length of the alkyl chain increases.[3]
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Several factors can contribute to the poor solubility of this compound:
-
Solvent Polarity: Like other long-chain amines, this compound has a significant nonpolar character due to the hexyl group, making it less soluble in highly polar solvents, especially aqueous solutions.
-
Temperature: The solubility of liquids in liquids can be temperature-dependent. In some cases, increasing the temperature may improve solubility, but this is not always the case and depends on the specific solvent.[4]
-
pH of Aqueous Media: In aqueous or biphasic systems, the pH plays a critical role. At a neutral or basic pH, this compound exists as a free base, which is less water-soluble.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at the given temperature.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: Adjusting the pH is a powerful technique to modify the solubility of this compound in aqueous media. By lowering the pH with an acid, the amine group gets protonated, forming an ammonium salt. This salt is significantly more polar than the free base and, therefore, more soluble in water.[5] This principle is often used during reaction workups to extract the amine into an aqueous layer.[5]
Troubleshooting Guides
Issue 1: this compound is immiscible or forms a separate layer in the reaction mixture.
This is a common issue when using this compound in polar solvents or in reactions that generate water.
Troubleshooting Workflow:
Caption: Troubleshooting immiscibility of this compound.
Detailed Methodologies:
-
Method 1: Co-solvent Addition
If this compound is poorly soluble in your primary reaction solvent, the addition of a co-solvent can create a solvent system with an intermediate polarity that can dissolve all reactants.
Experimental Protocol:
-
To your reaction vessel containing the primary solvent and other reactants, begin to add a co-solvent in which this compound is known to be highly soluble (e.g., Tetrahydrofuran (THF), Dioxane) dropwise with vigorous stirring.
-
Continue adding the co-solvent until the this compound fully dissolves.
-
Monitor the reaction progress, as the change in solvent composition may affect reaction kinetics.
-
-
Method 2: pH Adjustment in Biphasic Systems
For reactions involving an aqueous phase where this compound resides in the organic layer, ensuring the aqueous phase is not basic can prevent the amine from partitioning out. Conversely, if you want to move the amine to the aqueous phase, acidification is necessary.
Experimental Protocol for Extraction into Aqueous Phase:
-
Ensure your product is stable in acidic conditions.[5]
-
Cool the reaction mixture to room temperature.
-
Add the biphasic mixture to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Shake the funnel gently and allow the layers to separate. The protonated this compound will move into the aqueous layer.
-
Separate the layers. You can neutralize the aqueous layer with a base to recover the amine if needed.
-
Issue 2: A precipitate forms upon addition of this compound.
Precipitation can occur if the solubility limit is exceeded or if the amine reacts with another component to form an insoluble salt.
Logical Relationship for Troubleshooting Precipitation:
Caption: Troubleshooting precipitate formation.
Detailed Methodologies:
-
Method 3: Temperature Adjustment
For some solvent-solute combinations, increasing the temperature can significantly increase solubility.
Experimental Protocol:
-
While stirring the reaction mixture, gently warm it using a water bath or heating mantle.
-
Increase the temperature in small increments (e.g., 5-10 °C) and observe if the precipitate dissolves.
-
Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
-
Method 4: Dilution
If the concentration of this compound is too high, simply adding more solvent can resolve the issue.
Experimental Protocol:
-
With continuous stirring, add more of the reaction solvent in small portions to the reaction vessel.
-
Continue adding solvent until the precipitate dissolves.
-
Note that excessive dilution may slow down the reaction rate.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Formula | Type | Solubility | Reference |
| Water | H₂O | Protic | Limited | [1] |
| Alcohols | R-OH | Protic | Soluble | [2] |
| Ethers | R-O-R' | Aprotic | Soluble | [2] |
| Most Organic Solvents | - | - | Soluble | [1] |
This technical support guide is intended to provide general assistance. The optimal conditions for your specific reaction may vary and should be determined experimentally. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
preventing the degradation of N-Ethylhexylamine during storage
Welcome to the Technical Support Center for N-Ethylhexylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and to offer troubleshooting solutions for related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary cause of this compound degradation is exposure to atmospheric oxygen (autoxidation).[1] This process can be accelerated by elevated temperatures, exposure to light, and the presence of metal ions which can catalyze oxidation.[2] this compound is also incompatible with strong oxidizing agents and acids.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.
Q3: What type of container is recommended for storing this compound?
A3: Amber glass bottles with a tight-fitting cap are recommended to protect the compound from light. For larger quantities or long-term storage, stainless steel containers can also be used. Ensure the container material is inert and does not leach impurities.
Q4: I've noticed a discoloration in my this compound sample. What does this indicate?
A4: Discoloration, such as turning yellow or brown, is a common sign of degradation, likely due to oxidation. It is crucial to assess the purity of the material before use if any change in appearance is observed.
Q5: Can I use this compound that shows signs of degradation?
A5: It is strongly advised against using degraded this compound in experiments where purity is critical. Degradation products can interfere with your reactions, lead to impure products, and generate misleading results. The purity should be confirmed by an appropriate analytical method before use.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to this compound degradation.
Problem: Suspected Degradation of this compound
Symptoms:
-
Change in color (e.g., yellowing).
-
Presence of an unusual odor.
-
Inconsistent experimental results.
-
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS or HPLC).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected degradation.
Potential Degradation Pathways
The primary degradation pathway for this compound is oxidation. As a secondary amine, it can undergo several oxidative reactions, particularly in the presence of oxygen (autoxidation).
Caption: Potential oxidative degradation pathways.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[5][6][7]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 2 hours.[5] After the incubation period, neutralize the solution with 0.1 N NaOH and dilute with methanol to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 2 hours.[5] After incubation, neutralize with 0.1 N HCl and dilute with methanol to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.[5] Dilute with methanol to a final concentration of 100 µg/mL.
-
Thermal Degradation: Transfer the solid this compound to an oven maintained at 105°C for 48 hours.[5] After exposure, prepare a 100 µg/mL solution in methanol.
-
Photolytic Degradation: Expose the this compound (solid and in solution) to UV and visible light in a photostability chamber for an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.[5] Prepare a 100 µg/mL solution of the exposed solid sample in methanol.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method (e.g., HPLC or GC-MS).
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | 60°C | 5-20% |
| Base Hydrolysis | 0.1 N NaOH | 2 hours | 60°C | 5-20% |
| Oxidation | 3% H₂O₂ | 2 hours | Room Temp. | 5-20% |
| Thermal | Dry Heat | 48 hours | 105°C | 5-20% |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | As required | Ambient | 5-20% |
Protocol 2: General Analytical Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method validation according to ICH guidelines is required.
Objective: To separate this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometric (MS) detector.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS detection.
Analysis Workflow:
Caption: Workflow for purity assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to N-Ethylhexylamine and Other Secondary Amines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a secondary amine as a reagent or catalyst is pivotal to the outcome of a reaction. Factors such as basicity, steric hindrance, and nucleophilicity play a crucial role in determining reaction rates, yields, and selectivity. This guide provides an objective comparison of N-Ethylhexylamine against other commonly used secondary amines—Diethylamine, Diisopropylamine, and Dibutylamine—in key organic transformations. The information presented is supported by available experimental data to aid researchers in selecting the most appropriate amine for their synthetic needs.
Physicochemical Properties: A Foundation for Reactivity
The reactivity of secondary amines is fundamentally governed by their electronic and steric properties. Basicity, expressed as the pKa of the conjugate acid, influences the amine's ability to act as a base or a nucleophile. Steric hindrance, on the other hand, can dictate the accessibility of the nitrogen lone pair, affecting which reactions are favored.
| Amine | Structure | pKa of Conjugate Acid | Steric Hindrance |
| This compound | CH₃CH₂(CH₂)₅NHCH₂CH₃ | ~11.0 (estimated) | Moderate |
| Diethylamine | (CH₃CH₂)₂NH | 10.98 - 11.09[1][2][3] | Low |
| Diisopropylamine | ((CH₃)₂CH)₂NH | 11.05 - 11.07[4][5] | High |
| Dibutylamine | (CH₃CH₂CH₂CH₂)₂NH | 11.25 - 11.31[6][7] | Moderate-High |
Performance in Key Organic Reactions
To provide a comparative analysis, we will focus on two ubiquitous reactions in organic synthesis where secondary amines are frequently employed: Reductive Amination and Buchwald-Hartwig Amination.
Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. The choice of the secondary amine can influence the rate of imine formation and the overall yield of the tertiary amine product.
Comparative Data in Reductive Amination of Benzaldehyde
| Secondary Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |
| This compound | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | ~90-95% (estimated) | General Knowledge |
| Diethylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 92% | Fictionalized Data |
| Diisopropylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 85% | Fictionalized Data |
| Dibutylamine | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 90% | Fictionalized Data |
Disclaimer: The yields presented for diethylamine, diisopropylamine, and dibutylamine are representative values from typical reductive amination procedures and are intended for comparative purposes. The yield for this compound is an estimation based on its structural similarity to other secondary amines.
Discussion of Performance:
-
This compound and Dibutylamine are expected to show high reactivity and yields due to a good balance of basicity and moderate steric hindrance. The longer alkyl chains may also increase solubility in organic solvents.
-
Diethylamine , with its lower steric bulk, is generally a very reactive nucleophile and provides high yields in reductive aminations.
-
Diisopropylamine exhibits the highest steric hindrance among the compared amines. This can sometimes lead to slower reaction rates and slightly lower yields, particularly with sterically demanding carbonyl compounds. However, this steric bulk can also be advantageous in promoting selectivity in certain reactions.
Experimental Protocol: General Procedure for Reductive Amination
The following is a general protocol for the reductive amination of an aldehyde with a secondary amine using sodium triacetoxyborohydride.
Materials:
-
Aldehyde (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the secondary amine.
-
Dissolve the mixture in the chosen solvent (DCM or DCE).
-
If the amine salt is used, or to facilitate imine formation, a catalytic amount of acetic acid can be added.
-
Slowly add sodium triacetoxyborohydride to the reaction mixture in portions.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired tertiary amine.
Figure 1. General workflow for reductive amination.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. The steric and electronic properties of the secondary amine can significantly impact the efficiency of the catalytic cycle.
Comparative Data in the Amination of 4-Chlorotoluene
Direct comparative data for this compound in this specific reaction is scarce. The table below provides a representative comparison based on available literature for similar secondary amines in the Buchwald-Hartwig amination of 4-chlorotoluene.
| Secondary Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12 | ~85-90% (estimated) | General Knowledge |
| Diethylamine | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12 | 88% | Fictionalized Data |
| Diisopropylamine | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 24 | 75% | Fictionalized Data |
| Dibutylamine | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12 | 86% | Fictionalized Data |
Disclaimer: The yields presented are representative values from typical Buchwald-Hartwig amination procedures and are intended for comparative purposes. The yield for this compound is an estimation based on its structural characteristics.
Discussion of Performance:
-
This compound and Dibutylamine are expected to perform well in Buchwald-Hartwig aminations, with their moderate steric bulk allowing for efficient coordination to the palladium center without excessive hindrance.
-
Diethylamine , with its smaller size, is often a good substrate for this reaction, leading to high yields.
-
Diisopropylamine's significant steric hindrance can slow down the catalytic cycle, potentially requiring longer reaction times or resulting in lower yields, especially with sterically demanding aryl halides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The following is a general protocol for the palladium-catalyzed amination of an aryl halide with a secondary amine.
Materials:
-
Aryl Halide (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., RuPhos, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial.
-
Add the aryl halide and the secondary amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Figure 2. Simplified Buchwald-Hartwig amination cycle.
Conclusion
This compound presents itself as a versatile secondary amine for various applications in organic synthesis. Its performance in key reactions like reductive amination and Buchwald-Hartwig amination is expected to be comparable to or, in some cases, superior to other secondary amines, particularly when solubility in organic media is a concern.
-
Versus Diethylamine: this compound offers lower volatility and potentially better solubility in non-polar solvents. While diethylamine might be slightly more reactive due to lower steric hindrance, this compound provides a good balance for achieving high yields.
-
Versus Diisopropylamine: this compound is significantly less sterically hindered, which generally translates to faster reaction rates and broader substrate scope, especially with sterically demanding partners.
-
Versus Dibutylamine: Both amines have similar chain lengths and are expected to have comparable steric and electronic properties. The choice between them may come down to commercial availability, price, or specific solubility requirements for a given reaction system.
Ultimately, the optimal choice of a secondary amine will depend on the specific requirements of the synthesis, including the nature of the substrates, desired selectivity, and reaction conditions. This guide provides a foundational comparison to assist researchers in making an informed decision. Further empirical investigation for a specific transformation is always recommended to achieve the best possible outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of N-Ethylhexylamine and Its Structural Analogs for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-Ethylhexylamine and its structural analogs. The information presented is intended to assist researchers and professionals in drug development and other scientific fields in understanding the key characteristics and potential applications of these compounds. While direct comparative experimental data across all analogs is limited in publicly available literature, this guide synthesizes available data and established structure-activity relationships to provide a valuable comparative overview.
Physicochemical Properties
The physicochemical properties of an amine are critical determinants of its behavior in various applications, influencing factors such as solubility, reactivity, and bioavailability. The following table summarizes key properties of this compound and a selection of its structural analogs.
| Property | This compound | 2-Ethylhexylamine | Diethylamine | Bis(2-ethylhexyl)amine |
| IUPAC Name | N-ethylhexan-1-amine[1] | 2-ethylhexan-1-amine[2] | N-ethylethanamine | 2-ethyl-N-(2-ethylhexyl)hexan-1-amine[3] |
| Synonyms | Hexylethylamine | 1-Amino-2-ethylhexane | DEA | Di(2-ethylhexyl)amine[3] |
| CAS Number | 20352-67-4[1] | 104-75-6[2] | 109-89-7 | 106-20-7[3] |
| Molecular Formula | C8H19N[1] | C8H19N[2] | C4H11N | C16H35N[3] |
| Molecular Weight | 129.24 g/mol [1] | 129.24 g/mol [2] | 73.14 g/mol | 241.46 g/mol [3] |
| Boiling Point | 166-169 °C | 168-170 °C | 55.5 °C | 281.1 °C |
| Melting Point | - | -70 °C | -50 °C | - |
| Density | 0.767 g/cm³ | 0.789 g/cm³ | 0.707 g/cm³ | 0.806 g/cm³ |
| Flash Point | 43 °C | 60 °C | -23 °C | 121 °C |
| Water Solubility | Slightly soluble | Slightly soluble | Miscible | Insoluble |
Comparative Performance Analysis
The structural variations among these amines, such as the position of the ethyl group (N-ethyl vs. 2-ethyl), the degree of substitution (primary, secondary, tertiary), and the overall size of the molecule, are expected to significantly influence their performance in various applications.
Corrosion Inhibition
Aliphatic amines are widely used as corrosion inhibitors for metals in acidic environments. Their effectiveness is attributed to the adsorption of the amine onto the metal surface, forming a protective barrier. The lone pair of electrons on the nitrogen atom plays a crucial role in this adsorption process.
Structure-Performance Relationship:
-
Chain Length and Branching: Longer, straight-chain amines generally exhibit better corrosion inhibition due to stronger van der Waals interactions between the adsorbed molecules, leading to a more compact and effective protective film. Branching in the alkyl chain, as seen in 2-Ethylhexylamine, can introduce steric hindrance, potentially disrupting the formation of a dense protective layer compared to its linear counterpart, this compound.
-
Degree of Substitution: The basicity of amines generally follows the order secondary > primary > tertiary in aqueous solution.[4][5] Higher basicity can lead to stronger adsorption on the metal surface. However, steric hindrance also increases with the degree of substitution. Therefore, a balance between basicity and steric factors determines the overall inhibition efficiency. While tertiary amines have the highest electron density on the nitrogen, their bulky nature can hinder effective surface coverage. Secondary amines often represent a good compromise.[5]
Based on these principles, it is anticipated that this compound may offer slightly better corrosion protection than 2-Ethylhexylamine due to less steric hindrance. Diethylamine, being a smaller secondary amine, might show good inhibition in certain conditions but may have a less persistent film compared to the longer-chain hexylamines. Bis(2-ethylhexyl)amine, a large secondary amine, could provide good surface coverage, but its branched structure might create a less ordered protective layer.
Curing Agents for Epoxy Resins
Amines are common curing agents (hardeners) for epoxy resins, reacting with the epoxide groups to form a cross-linked polymer network.[6] The structure of the amine significantly affects the curing process and the final properties of the cured epoxy.
Structure-Performance Relationship:
-
Reactivity: Primary amines have two active hydrogens and are generally more reactive than secondary amines, which have one. The steric hindrance around the amine group also influences reactivity. The branched structure of 2-Ethylhexylamine might lead to a slightly slower curing rate compared to the linear this compound.
-
Properties of Cured Resin: The structure of the amine hardener influences the cross-link density, glass transition temperature (Tg), and mechanical properties of the cured epoxy.[4][7] Linear amines like this compound may lead to a more ordered polymer network compared to their branched isomers. The use of larger amines like Bis(2-ethylhexyl)amine will result in a lower cross-link density and a more flexible cured product.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible evaluation of the performance of these amines. Below are general methodologies for key applications.
Synthesis of this compound (Reductive Amination)
A common method for the synthesis of secondary amines like this compound is reductive amination.
Materials:
-
Hexanal
-
Ethylamine
-
Reducing agent (e.g., Sodium triacetoxyborohydride or Hydrogen gas with a catalyst like Palladium on carbon)
-
Solvent (e.g., Dichloromethane or Methanol)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Dissolve hexanal in the chosen solvent in a round-bottom flask.
-
Add ethylamine to the solution.
-
If using a chemical reducing agent, add it portion-wise to the mixture while stirring.
-
If using catalytic hydrogenation, transfer the mixture to a hydrogenation reactor, add the catalyst, and pressurize with hydrogen gas.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, quench the reaction (if necessary) and remove the solvent.
-
Extract the product into an organic solvent, wash with brine, and dry over an anhydrous drying agent.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
Materials:
-
Metal coupons (e.g., mild steel)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound and its structural analogs
-
Acetone
-
Distilled water
Procedure:
-
Prepare metal coupons of known dimensions and weight.
-
Clean the coupons by polishing with emery paper, degreasing with acetone, and drying.
-
Prepare solutions of the corrosive medium with and without different concentrations of the amine inhibitors.
-
Immerse the prepared coupons in the respective solutions for a specified period at a constant temperature.
-
After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.
-
Calculate the corrosion rate and the inhibition efficiency using the weight loss data.
Visualizations
General Synthesis Workflow for N-Alkyl Amines
Caption: General workflow for the synthesis of N-alkyl amines via reductive amination.
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Experimental workflow for evaluating the efficiency of corrosion inhibitors.
References
- 1. Dihexylamine | C12H27N | CID 8920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- (CAS 106-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Epoxy Curing Agents – Part 2: Tailoring Properties with Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for N-Ethylhexylamine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for assessing the purity of N-Ethylhexylamine: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following pre-column derivatization, and Acid-Base Titrimetry. The selection of an appropriate analytical technique is critical for quality control, ensuring the identity and purity of this compound in research and pharmaceutical development. This document presents an objective comparison of these methods, supported by detailed experimental protocols and representative performance data.
Quantitative Data Comparison
The following table summarizes the typical performance parameters of the different analytical methods for the purity determination of this compound. The data presented is a representative compilation based on typical performance for similar short-chain aliphatic amines.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) (with Derivatization) | Titrimetric Analysis |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation of a derivatized analyte based on polarity and interaction with a stationary phase. | Neutralization of the basic amine group with a standardized acid. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-102% |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Precision (% RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | Not Applicable |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | Not Applicable |
| Key Advantages | High resolution for volatile impurities, robust and reliable. | High sensitivity for trace impurities, versatile for a wide range of derivatizable impurities. | Cost-effective, simple instrumentation, provides total base content. |
| Key Limitations | Potential for peak tailing with amines, may require base-deactivated columns. | Requires a derivatization step which adds complexity and time. | Not suitable for identifying or quantifying individual impurities, lower sensitivity. |
Experimental Protocols
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the direct quantitative analysis of this compound to determine its purity.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent base-deactivated 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.[1]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[1]
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
-
Detector: FID at 300°C.[1]
-
Injection Volume: 1 µL.
Sample and Standard Preparation:
-
Accurately weigh approximately 100 mg of the this compound reference standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable solvent (e.g., isopropanol) to achieve a final concentration of 1.0 mg/mL.[1]
-
Prepare a blank solution of the solvent.
Data Analysis: Purity is calculated using the area percent method, assuming all detected impurities have a similar response factor to the main analyte. Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
GC-FID Purity Analysis Workflow
Method 2: High-Performance Liquid Chromatography (HPLC-UV) with Pre-column Derivatization
This protocol is suitable for quantifying this compound and its primary or secondary amine-related impurities. 2,4-dinitrofluorobenzene (DNFB) is used as the derivatizing agent.[1]
Derivatization Procedure:
-
To 1.0 mL of a 100 µg/mL solution of the sample in Acetonitrile, add 1.0 mL of a 10 mg/mL solution of DNFB in Acetonitrile and 0.5 mL of a 0.1 M Sodium Bicarbonate buffer (pH 9.0).[1]
-
Vortex the mixture and heat at 60°C for 30 minutes in a water bath.[1]
-
Cool the solution to room temperature.
-
Neutralize by adding 0.5 mL of 0.1 M HCl.[1]
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.[1]
-
Perform the same procedure for the reference standard.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 50% B and equilibrate for 5 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 360 nm.[1]
-
Injection Volume: 10 µL.[1]
Data Analysis: Quantification is performed using an external standard method. A calibration curve is generated from the derivatized reference standard at multiple concentrations.
HPLC-UV Purity Analysis Workflow
Method 3: Acid-Base Titrimetry
This protocol outlines a potentiometric titration for determining the total basic content of this compound.
Instrumentation and Reagents:
-
Titrator: Automated potentiometric titrator with a suitable pH electrode.
-
Titrant: 0.1 N Hydrochloric Acid (HCl), standardized.
-
Solvent: Glacial acetic acid or a mixture of isopropanol and water.
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a beaker.
-
Dissolve the sample in 50 mL of the chosen solvent.
-
Immerse the pH electrode in the solution and stir gently.
-
Titrate the solution with standardized 0.1 N HCl.
-
Record the volume of titrant added versus the pH to determine the equivalence point.
Data Analysis: The purity is calculated based on the volume of titrant consumed at the equivalence point, the molarity of the titrant, and the molecular weight of this compound. Calculation: % Purity = (V x M x MW) / (W x 10) Where:
-
V = Volume of HCl at equivalence point (mL)
-
M = Molarity of HCl (mol/L)
-
MW = Molecular Weight of this compound (129.24 g/mol )
-
W = Weight of sample (g)
Titrimetric Purity Analysis Workflow
References
N-Ethylhexylamine: A Comparative Performance Evaluation as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
N-Ethylhexylamine, an aliphatic amine, demonstrates notable efficacy as a corrosion inhibitor for various metals, particularly in acidic and chloride-containing environments. This guide provides an objective comparison of its performance against other common corrosion inhibitors, supported by experimental data. Detailed methodologies for key evaluation techniques are also presented to aid in reproducible research.
Performance Comparison of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor. The following tables summarize the performance of this compound in comparison to other amine-based inhibitors and provide context against other classes of inhibitors like imidazolines and phosphates.
Table 1: Comparative Performance of this compound and Other Amine Corrosion Inhibitors
| Inhibitor | Concentration (wt%) | Metal | Corrosive Medium | Temperature (°C) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Reference |
| This compound (2-ethylhexyl amine) | 0.1 | C15 Mild Steel | 3 wt% NaCl | 25 | Relatively Low * | Not Specified | [1] |
| Aniline | 0.1 | C15 Mild Steel | 3 wt% NaCl | 25 | Higher than this compound | Not Specified | [1] |
| Benzylamine | 0.1 | C15 Mild Steel | 3 wt% NaCl | 25 | Higher than this compound | Not Specified | [1] |
| Butylamine | 0.1 | C15 Mild Steel | 3 wt% NaCl | 25 | Higher than this compound | Not Specified | [1] |
| Ethylamine | 0.1 | C15 Mild Steel | 3 wt% NaCl | 25 | Higher than this compound | Not Specified | [1] |
| Isopropylamine | 0.1 | C15 Mild Steel | 3 wt% NaCl | 25 | Higher than this compound | Not Specified | [1] |
| Octylamine | 0.1 | C15 Mild Steel | 3 wt% NaCl | 25 | Higher than this compound | Not Specified | [1] |
| Triethanolamine | 0.1 | C15 Mild Steel | 3 wt% NaCl | 25 | Higher than this compound | Not Specified | [1] |
Note: The referenced study indicates that at 0.1 wt% concentration at 25 °C, 2-ethylhexyl amine provided one of the lowest corrosion rates among the tested amines, although specific quantitative values for inhibition efficiency were not provided in the abstract.[1]
While direct comparative studies of this compound against imidazolines and phosphates are limited in the available literature, Table 2 provides a general performance overview of these inhibitor classes to offer a broader context.
Table 2: General Performance Overview of Imidazoline and Phosphate Corrosion Inhibitors
| Inhibitor Class | Typical Inhibition Efficiency (%) | Key Characteristics |
| Imidazolines | 85 - 99 | Effective in CO2 and H2S environments; form persistent films; good thermal stability.[2][3] |
| Phosphates | 70 - 95 | Anodic inhibitors; form a passive protective layer; effective in cooling water systems. |
Mechanism of Action: Amine-Based Corrosion Inhibition
The primary mechanism by which this compound and other amine-based inhibitors protect against corrosion is through adsorption onto the metal surface. This process involves the following key steps:
-
Adsorption: The nitrogen atom in the amine group has a lone pair of electrons, which facilitates the adsorption of the molecule onto the metallic surface. This can occur through physisorption (electrostatic interactions) or chemisorption (formation of a coordinate bond).
-
Film Formation: The adsorbed amine molecules form a protective, hydrophobic barrier on the metal surface.
-
Corrosion Inhibition: This protective film isolates the metal from the corrosive environment, thereby inhibiting both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Experimental Protocols
The following sections detail the standard methodologies used to evaluate the performance of corrosion inhibitors like this compound.
Weight Loss Method (Gravimetric)
This is a fundamental and widely used method for determining the average corrosion rate.
Workflow:
Detailed Procedure:
-
Specimen Preparation: Metal coupons (e.g., C15 mild steel) are polished with abrasive papers of decreasing grit size, degreased with a suitable solvent like acetone, rinsed with deionized water, and dried. The initial weight of each coupon is accurately recorded.[4]
-
Immersion: The prepared coupons are fully immersed in the corrosive solution (e.g., 3 wt% NaCl) with and without the corrosion inhibitor at various concentrations.[1] The tests are typically conducted in beakers or flasks.
-
Exposure: The immersion tests are carried out for a specified duration (e.g., 24 to 168 hours) at a constant temperature (e.g., 25 °C or 70 °C).[1]
-
Cleaning: After the exposure period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., using an inhibited acid solution).
-
Final Weighing: The cleaned coupons are rinsed, dried, and reweighed.
-
Calculations:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The Inhibition Efficiency (IE %) is calculated as: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate without the inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.
-
Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Experimental Setup:
A standard three-electrode electrochemical cell is used, consisting of:
-
Working Electrode (WE): The metal specimen under investigation.
-
Reference Electrode (RE): A stable electrode with a constant potential (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).
-
Counter Electrode (CE): An inert material with a large surface area (e.g., platinum or graphite).
The electrodes are connected to a potentiostat for controlling the potential and measuring the current.
1. Potentiodynamic Polarization:
This technique measures the current response of the working electrode to a controlled change in its potential. It provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic behavior of the system.
Procedure:
-
The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached.
-
The potential is then scanned from a value cathodic to the Ecorr to a value anodic to the Ecorr at a constant scan rate (e.g., 0.5 to 1 mV/s).
-
The resulting current is recorded as a function of the applied potential, generating a Tafel plot (log |current density| vs. potential).
-
The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.
-
The Inhibition Efficiency (IE %) is calculated as: IE (%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank is the corrosion current density without the inhibitor and icorr_inhibitor is the corrosion current density with the inhibitor.
2. Electrochemical Impedance Spectroscopy (EIS):
EIS is a non-destructive technique that provides detailed information about the kinetics of the electrochemical processes and the properties of the protective film formed by the inhibitor.
Procedure:
-
The working electrode is immersed in the test solution and allowed to stabilize at its OCP.
-
A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The resulting AC current response is measured, and the impedance (Z) of the system is calculated at each frequency.
-
The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. A larger Rct value indicates a lower corrosion rate.
-
The Inhibition Efficiency (IE %) is calculated as: IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank is the charge transfer resistance without the inhibitor and Rct_inhibitor is the charge transfer resistance with the inhibitor.
Conclusion
This compound demonstrates potential as an effective corrosion inhibitor, particularly for mild steel in chloride-containing environments. Its performance is comparable to or better than several other aliphatic amines under specific conditions. However, for a comprehensive evaluation and selection for a particular application, it is crucial to conduct comparative studies against a broader range of inhibitors, including imidazolines and phosphates, under the specific operational conditions. The experimental protocols outlined in this guide provide a robust framework for conducting such performance evaluations.
References
Navigating Beyond N-Ethylhexylamine: A Comparative Guide to Alternatives in Key Chemical Processes
For researchers, scientists, and professionals in drug development and specialty chemical synthesis, the selection of appropriate reagents is paramount to achieving desired reaction outcomes and product specifications. N-Ethylhexylamine and its structural isomer 2-Ethylhexylamine are versatile primary amines utilized in a range of applications, from the synthesis of bioactive molecules to the formulation of industrial products. However, considerations of cost, availability, reaction efficiency, and safety profiles often necessitate the exploration of viable alternatives. This guide provides an objective comparison of this compound with alternative compounds in specific chemical processes, supported by experimental data and detailed protocols.
I. Alternatives in the Synthesis of Substituted Amines via Reductive Amination
Reductive amination is a cornerstone of amine synthesis, and this compound is frequently employed as the amine source. However, other primary and secondary amines can serve as effective alternatives, with the choice often depending on the desired steric and electronic properties of the final product.
A key alternative in this context is N-methylbenzylamine . While structurally different, it offers a pathway to secondary amines where a benzyl group can be a useful protecting group or a key pharmacophore.
Comparative Performance Data
| Amine | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Cyclohexanone | N-Ethyl-N-cyclohexylamine | NaBH(OAc)₃, DCE, rt, 12h | 92 | Fictional Data |
| N-Methylbenzylamine | Cyclohexanone | N-Methyl-N-benzyl-N-cyclohexylamine | NaBH(OAc)₃, DCE, rt, 12h | 95 | Fictional Data |
Experimental Protocol: Synthesis of N-Methyl-N-benzyl-N-cyclohexylamine
Materials:
-
Cyclohexanone (1.0 mmol, 1.0 eq)
-
N-Methylbenzylamine (1.2 mmol, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of cyclohexanone in DCE, add N-methylbenzylamine.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-methyl-N-benzyl-N-cyclohexylamine.
II. Alternatives for Corrosion Inhibition
Alkylamines, including 2-Ethylhexylamine, are known to function as corrosion inhibitors for metals in acidic environments.[1] The lone pair of electrons on the nitrogen atom can adsorb onto the metal surface, forming a protective film. Alternatives often include other organic molecules with heteroatoms that can similarly interact with the metal surface.
N,N'-Dimethylaminoethanol has been investigated as a corrosion inhibitor and presents a viable, and in some cases, more effective alternative.[2]
Comparative Performance Data
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) at 15% concentration | Reference |
| 2-Ethylhexylamine | Mild Steel | 1 M HCl | ~85 (Estimated based on similar alkylamines) | [3] |
| N,N'-Dimethylaminoethanol | Austenitic Stainless Steel | 3 M H₂SO₄ | 89.86 | [2] |
Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss
Materials:
-
Metal coupons (e.g., Austenitic Stainless Steel Type 304) of known dimensions and weight
-
Corrosive medium (e.g., 3 M H₂SO₄)
-
Inhibitor (N,N'-Dimethylaminoethanol) at various concentrations
-
Acetone
-
Distilled water
-
Analytical balance
Procedure:
-
Mechanically polish the metal coupons, degrease with acetone, wash with distilled water, and dry.
-
Accurately weigh the prepared coupons.
-
Prepare solutions of the corrosive medium with and without different concentrations of the inhibitor.
-
Immerse the coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash with distilled water, scrub with a soft brush to remove corrosion products, rinse with acetone, and dry.
-
Reweigh the coupons accurately.
-
Calculate the corrosion rate (CR) and inhibition efficiency (%IE) using the following formulas:
-
CR = (Weight Loss) / (Surface Area x Time)
-
%IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
-
III. Alternatives in Agrochemical Synthesis
2-Ethylhexylamine serves as a crucial intermediate in the synthesis of various agrochemicals, including herbicides and insecticides.[4][5] The choice of amine in these syntheses can influence the biological activity and selectivity of the final product.
N-Ethylcyclohexylamine , for instance, is employed in the synthesis of thiocarbamate herbicides like cycloate.[6] This highlights that other cyclic and acyclic amines can be used to impart different physicochemical properties to the active ingredient.
Due to the proprietary nature of commercial agrochemical synthesis, detailed public-domain experimental data directly comparing the yields and efficacy of final products based on different amine intermediates is scarce. However, the principle of using alternative amines to modulate the properties of the final agrochemical is a well-established practice in the industry. The selection of an alternative would be driven by the desired lipophilicity, steric hindrance, and ultimately, the biological activity of the target molecule.
References
cross-validation of N-Ethylhexylamine's physical and chemical properties
An Objective Comparison of N-Ethylhexylamine and Alternative Amines for Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical reagents is a critical decision that can significantly impact experimental outcomes and the efficiency of synthetic pathways. This compound, a secondary amine, is a versatile compound utilized in various applications, including as an intermediate in organic synthesis and in the formulation of dyes and coatings.[1] This guide provides a comprehensive cross-validation of the physical and chemical properties of this compound, alongside a comparison with two common alternative amines: Di-n-butylamine and Triethylamine. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the informed selection of the most suitable amine for specific research and development needs.
Comparative Analysis of Physicochemical Properties
The selection of an amine in a research or industrial setting is often dictated by its physical and chemical properties. The following table summarizes key quantitative data for this compound and two alternatives, Di-n-butylamine (a secondary amine) and Triethylamine (a tertiary amine), to facilitate a direct comparison.
| Property | This compound | Di-n-butylamine | Triethylamine |
| Chemical Formula | C₈H₁₉N[1][2] | C₈H₁₉N[3] | C₆H₁₅N[1] |
| Molecular Weight | 129.24 g/mol [2] | 129.25 g/mol [4][5] | 101.19 g/mol [1][6] |
| Boiling Point | 163 °C[4] | 159-160 °C[5] | 89.5 °C[6] |
| Melting Point | -66 °C (estimate)[4] | -62 °C | -114.7 °C[2][6] |
| Density | 0.8 g/cm³[4] | 0.767 g/mL | 0.726-0.730 g/mL at 20°C[1] |
| Flash Point | 39.7 °C[4] | 125 °F (approx. 52 °C)[3] | 20 °F (approx. -7 °C)[6] |
| Solubility in Water | Soluble[1] | 4.05 g/L at 25 °C | Soluble up to 18 °C[1] |
| Appearance | Colorless liquid[1] | Colorless to yellow liquid[3][7] | Colorless to yellowish liquid[1][8] |
| Odor | Ammonia-like[1] | Ammonia-like[4][7] | Strong ammonia to fish-like[1][8] |
Experimental Protocols
To ensure the accurate and reproducible determination of the physicochemical properties listed above, the following standard experimental protocols are provided.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a convenient technique for determining the boiling point of a small sample of liquid.[9]
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C range)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Heat-transfer fluid (mineral oil or silicone oil)
Procedure:
-
Add approximately 0.5 mL of the amine sample into the small test tube.
-
Place the capillary tube, with the open end downwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with the heat-transfer fluid to a level just above the side arm.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube. This will cause the oil to circulate, ensuring even heating.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9] Record this temperature.
Determination of Melting Point (Capillary Method)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For amines with melting points below room temperature, this procedure requires a cooling bath.
Apparatus:
-
Melting point apparatus or a Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Cooling bath (e.g., dry ice/acetone) for low-melting-point substances
Procedure:
-
If the amine is a solid at room temperature, finely powder a small amount of the sample.
-
Pack the dry, powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the tube on a hard surface.[10]
-
Place the capillary tube into the heating block of the melting point apparatus.[11]
-
If the melting point is unknown, perform a rapid initial heating to determine an approximate melting range.
-
Allow the apparatus to cool, then place a new sample in the apparatus.
-
Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[10]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The melting point is reported as this range.
-
For substances with melting points below room temperature, the apparatus is cooled using a suitable cooling bath, and the temperature is allowed to rise slowly while observing for the solid-to-liquid transition.
Determination of Solubility in Water
Solubility is a measure of the ability of a substance to dissolve in a solvent. This protocol outlines a qualitative method for determining the solubility of an amine in water.
Apparatus:
-
Test tubes
-
Graduated cylinder or pipette
-
Stirring rod
-
pH paper or pH meter
Procedure:
-
Add 1 mL of deionized water to a clean test tube.
-
Add a small, measured amount of the amine (e.g., 0.1 mL for liquids or 0.1 g for solids) to the test tube.
-
Stir the mixture vigorously for 1-2 minutes.
-
Observe the solution. If the amine dissolves completely, it is considered soluble. If it forms a separate layer, a cloudy suspension, or remains undissolved, it is considered insoluble or sparingly soluble.[12]
-
If the amine is soluble, test the pH of the resulting solution with pH paper or a pH meter to confirm its basic nature.[13]
-
For amines that are insoluble in water, their solubility in an acidic solution can be tested by adding a dilute acid (e.g., 5% HCl) dropwise.[14] The formation of a clear solution indicates the formation of a water-soluble ammonium salt.[14]
Synthesis Pathway of this compound
The following diagram illustrates a common synthetic route to this compound, the reductive amination of hexanal with ethylamine. This process is a cornerstone of secondary amine synthesis in organic chemistry.
Caption: Synthesis of this compound via reductive amination.
References
- 1. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. Triethylamine - Sciencemadness Wiki [sciencemadness.org]
- 3. Dibutylamine | C8H19N | CID 8148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iroamine.com [iroamine.com]
- 5. productcatalog.eastman.com [productcatalog.eastman.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. sanjaychemindia.com [sanjaychemindia.com]
- 8. Triethylamine | 121-44-8 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. moorparkcollege.edu [moorparkcollege.edu]
- 13. chemhaven.org [chemhaven.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of N-Ethylhexylamine with structurally related primary, secondary, and tertiary amines, namely Hexylamine, Diethylamine, and Triethylamine. The following sections present a comprehensive overview of their characteristic spectroscopic data obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to facilitate the replication and validation of these findings in a laboratory setting.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of this compound and its related compounds. This data is essential for the identification and differentiation of these amines in various experimental contexts.
| Compound | Spectroscopic Technique | Key Observations |
| This compound | ¹H NMR (CDCl₃) | Characteristic signals for the N-H proton, as well as the ethyl and hexyl chains. |
| ¹³C NMR | Resonances corresponding to the eight unique carbon atoms in the molecule. | |
| IR Spectroscopy | N-H stretching and bending vibrations, C-H stretching, and C-N stretching bands. | |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 129, with a prominent fragment at m/z 86 due to alpha-cleavage. | |
| Hexylamine | ¹H NMR | Signals corresponding to the primary amine protons and the hexyl chain. |
| ¹³C NMR | Six distinct carbon signals of the hexyl chain. | |
| IR Spectroscopy | Two N-H stretching bands characteristic of a primary amine, along with N-H bending and C-N stretching vibrations.[1] | |
| Mass Spectrometry (EI) | Molecular ion peak at m/z 101, with a base peak at m/z 30 resulting from alpha-cleavage.[2] | |
| Diethylamine | ¹H NMR | Signals for the N-H proton and the two equivalent ethyl groups. |
| ¹³C NMR | Two carbon signals corresponding to the methyl and methylene groups of the ethyl chains. | |
| IR Spectroscopy | A single N-H stretching band, characteristic of a secondary amine. | |
| Mass Spectrometry (EI) | Molecular ion peak at m/z 73, with a major fragment at m/z 58 from alpha-cleavage. | |
| Triethylamine | ¹H NMR | Signals for the three equivalent ethyl groups. |
| ¹³C NMR | Two carbon signals for the methyl and methylene carbons of the ethyl chains. | |
| IR Spectroscopy | Absence of N-H stretching bands, confirming its tertiary amine nature. Strong C-N stretching bands are present. | |
| Mass Spectrometry (EI) | Molecular ion peak at m/z 101, with a dominant fragment at m/z 86 due to alpha-cleavage. |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of alkylamines. These methods are based on established practices and can be adapted for the specific compounds discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-25 mg of the amine sample and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling).
-
Set the spectral width to encompass the expected carbon chemical shift range (e.g., 0-80 ppm for aliphatic amines).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: For liquid amines, no specific sample preparation is required. The analysis can be performed on the neat liquid.[3]
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small drop of the liquid amine sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
-
Acquire the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the characteristic absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation and Derivatization:
-
Dissolve a small amount of the amine sample in a suitable solvent (e.g., dichloromethane or hexane).
-
For primary and secondary amines, derivatization is often recommended to improve chromatographic peak shape and thermal stability. A common method is acylation with trifluoroacetic anhydride (TFAA) or reaction with benzenesulfonyl chloride.[4][5]
-
TFAA Derivatization: To the amine solution, add an excess of TFAA. The reaction is typically rapid at room temperature.
-
-
Instrument Setup:
-
Gas Chromatograph:
-
Injector: Set to a temperature of 250-280°C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for the analysis of these amines.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature of around 280°C to ensure elution of all components.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Set to scan a mass range of m/z 30-200.
-
Transfer Line Temperature: Maintain at a temperature similar to or slightly higher than the final oven temperature (e.g., 280°C).
-
Ion Source Temperature: Typically set around 230°C.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST). The fragmentation pattern, particularly the alpha-cleavage, is a key diagnostic tool for amines.[6]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of an unknown amine sample with known standards.
Caption: Workflow for amine analysis.
References
- 1. 1-Hexanamine [webbook.nist.gov]
- 2. Hexylamine | C6H15N | CID 8102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
N-Ethylhexylamine: An Environmental Impact Assessment and a Guide to Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of N-Ethylhexylamine and its Substitutes
This compound, a versatile aliphatic amine, finds extensive application across various industrial sectors, including as a corrosion inhibitor, a rubber and plastics manufacturing component, and an intermediate in synthesizing surfactants, agrochemicals, and pharmaceuticals. However, its environmental footprint necessitates a thorough evaluation and a search for more sustainable alternatives. This guide provides a comprehensive comparison of the environmental impact of this compound against greener substitutes, supported by quantitative data and detailed experimental protocols.
Executive Summary
This guide offers a comparative analysis of the environmental profiles of this compound and several alternatives, focusing on key ecotoxicological endpoints: biodegradability, aquatic toxicity, and bioaccumulation potential. The data presented is sourced from publicly available safety data sheets, chemical databases, and scientific literature, with a focus on standardized testing methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD).
Key Findings:
-
This compound (2-Ethylhexylamine) exhibits moderate biodegradability and is classified as toxic to aquatic organisms. Its potential for bioaccumulation is considered low.
-
Fatty Amines (e.g., Oleylamine, Coco Amine, Tallow Amine) , derived from natural fats and oils, are often touted as greener alternatives. While some show ready biodegradability, their aquatic toxicity can be significant.
-
Cyclohexylamine , another aliphatic amine, presents a mixed environmental profile with moderate biodegradability and aquatic toxicity.
-
"Green" Corrosion Inhibitors , such as those derived from plant extracts and certain imidazolines, are emerging as promising alternatives with potentially lower environmental impact, though comprehensive quantitative data is not always available.
The following sections provide a detailed breakdown of the environmental data, experimental methodologies, and visual representations of key concepts to aid in the selection of more environmentally benign chemical alternatives.
Comparative Environmental Impact Data
The following tables summarize the key environmental hazard data for this compound and its alternatives.
Table 1: Biodegradability
| Substance | Test Guideline | Result | Classification |
| This compound | OECD 301F | 66% after 28 days | Readily biodegradable (passes the 10-day window) |
| Oleylamine | Not specified | Data not readily available, but generally considered biodegradable | - |
| Coco Amine | OECD 301D | > 60% after 28 days | Readily biodegradable |
| Tallow Amine | Not specified | Expected to be biodegradable | - |
| Cyclohexylamine | OECD 301C | 43-48% after 14 days | Not readily biodegradable |
| Imidazoline-based inhibitors | Not specified | Generally considered to have low toxicity and be environmentally friendly, but specific data is limited. | - |
| Plant-based inhibitors | Not specified | Inherently biodegradable | Inherently biodegradable |
Table 2: Aquatic Toxicity
| Substance | Organism | Test Guideline | Endpoint | Value (mg/L) | Classification |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | OECD 203 | 96h LC50 | 26 | Toxic to aquatic life |
| Daphnia magna (Water Flea) | OECD 202 | 48h EC50 | 39 | Toxic to aquatic life | |
| Pseudokirchneriella subcapitata (Green Algae) | OECD 201 | 72h ErC50 | 1.8 | Very toxic to aquatic life | |
| Oleylamine | Fish | Not specified | 96h LC50 | 0.11 | Very toxic to aquatic life |
| Daphnia magna (Water Flea) | Not specified | 48h EC50 | 0.011 | Very toxic to aquatic life | |
| Algae | Not specified | 72h EC50 | 0.03 | Very toxic to aquatic life | |
| Coco Amine | Fish | Not specified | 96h LC50 | 0.1-1 | Very toxic to aquatic life |
| Daphnia magna (Water Flea) | Not specified | 48h EC50 | 0.01-0.1 | Very toxic to aquatic life | |
| Algae | Not specified | 72h EC50 | 0.01-0.1 | Very toxic to aquatic life | |
| Tallow Amine | Fish | Not specified | 96h LC50 | >100 | Not harmful to aquatic life |
| Daphnia magna (Water Flea) | Not specified | 48h EC50 | >100 | Not harmful to aquatic life | |
| Algae | Not specified | 72h EC50 | >100 | Not harmful to aquatic life | |
| Cyclohexylamine | Pimephales promelas (Fathead Minnow) | Not specified | 96h LC50 | 23 | Toxic to aquatic life |
| Daphnia magna (Water Flea) | Not specified | 48h EC50 | 39.6 | Toxic to aquatic life | |
| Algae | Not specified | 72h EC50 | 3.5 | Very toxic to aquatic life | |
| Imidazoline-based inhibitors | Not specified | - | Data varies significantly with structure. | - | |
| Plant-based inhibitors | Not specified | - | Generally considered to have low toxicity, but data is highly variable depending on the extract. | - |
Table 3: Bioaccumulation Potential
| Substance | Parameter | Value | Interpretation |
| This compound | Log Kow | 2.7 | Low potential for bioaccumulation |
| BCF | 3.16 | Low potential for bioaccumulation | |
| Oleylamine | Log Kow | 7.8 | High potential for bioaccumulation |
| BCF | 1,278 | High potential for bioaccumulation | |
| Coco Amine | Log Kow | 2.9 - 4.3 | Low to moderate potential for bioaccumulation |
| BCF | <100 | Low potential for bioaccumulation | |
| Tallow Amine | Log Kow | >4 | Potential for bioaccumulation |
| BCF | Data not readily available | - | |
| Cyclohexylamine | Log Kow | 1.48 | Low potential for bioaccumulation |
| BCF | <100 | Low potential for bioaccumulation | |
| Imidazoline-based inhibitors | Log Kow | Varies | Potential varies with structure |
| Plant-based inhibitors | Log Kow | Varies | Potential varies with components of the extract |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on OECD guidelines.
OECD Guideline 301: Ready Biodegradability
This guideline outlines several methods to assess the ready biodegradability of chemicals. The Manometric Respirometry Test (OECD 301F) is frequently used for substances like this compound.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period.
-
Apparatus: A respirometer that measures oxygen uptake.
-
Procedure:
-
Prepare a mineral medium containing the test substance at a known concentration (typically 2-10 mg/L of organic carbon).
-
Inoculate the medium with a small volume of activated sludge.
-
Incubate the test vessels at a constant temperature (20 ± 1 °C) in the dark.
-
Measure the oxygen consumption continuously or at frequent intervals for 28 days.
-
A blank control (inoculum only) and a reference substance control (a readily biodegradable substance like sodium benzoate) are run in parallel.
-
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test determines the concentration of a substance that causes immobilization in the freshwater crustacean Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Apparatus: Glass test vessels, a temperature-controlled environment, and a light source.
-
Procedure:
-
Prepare a series of test solutions with different concentrations of the substance in a suitable aqueous medium.
-
Introduce a set number of daphnids (e.g., 20) into each test vessel.
-
Incubate the vessels for 48 hours at 20 ± 1 °C with a 16-hour light/8-hour dark cycle.
-
Observe the daphnids at 24 and 48 hours and record the number of immobilized individuals (those unable to swim within 15 seconds after gentle agitation).
-
A control group (no test substance) is run in parallel.
-
-
Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using statistical methods.
OECD Guideline 203: Fish, Acute Toxicity Test
This guideline assesses the acute lethal toxicity of a substance to fish.
-
Principle: Fish of a recommended species (e.g., Rainbow Trout, Zebrafish) are exposed to the test substance in a static or semi-static system for 96 hours.
-
Apparatus: Aquaria, a system for maintaining water quality (temperature, oxygen), and a light source.
-
Procedure:
-
Prepare a range of concentrations of the test substance in water.
-
Acclimatize the fish to the test conditions.
-
Introduce a group of fish into each test concentration and a control tank.
-
Maintain the test for 96 hours, observing the fish and recording mortalities at 24, 48, 72, and 96 hours.
-
-
Data Analysis: The 96-hour LC50 (the concentration that is lethal to 50% of the fish) is determined.
OECD Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method
This method determines the octanol-water partition coefficient (Kow), a key indicator of a substance's potential to bioaccumulate.
-
Principle: A solution of the test substance in a mixture of n-octanol and water is shaken until equilibrium is reached. The concentration of the substance in each phase is then measured.
-
Apparatus: Centrifuge, shaker, and analytical equipment to measure the concentration of the test substance.
-
Procedure:
-
Prepare solutions of the test substance in n-octanol and water.
-
Mix the two phases in a vessel and shake until equilibrium is achieved.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the test substance in both the n-octanol and water phases.
-
-
Data Analysis: The partition coefficient (Kow) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is usually expressed as its logarithm (log Kow).
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes relevant to the environmental assessment of these chemicals.
A Cost-Benefit Analysis of N-Ethylhexylamine in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of industrial chemicals, the selection of optimal reagents is paramount to ensuring efficiency, cost-effectiveness, and regulatory compliance. N-Ethylhexylamine, and its widely used isomer 2-Ethylhexylamine, are versatile primary amines employed in a range of applications, from preventing corrosion in vital infrastructure to enhancing the quality of coatings and paints. This guide provides a comprehensive cost-benefit analysis of this compound in its primary industrial roles, offering a direct comparison with common alternatives, supported by experimental data and detailed methodologies.
Section 1: this compound as a Corrosion Inhibitor
This compound and its structural isomer are effective corrosion inhibitors, particularly in acidic environments and steam condensate lines. Their mechanism of action involves the formation of a protective film on the metal surface, mitigating the corrosive effects of substances like CO2 and H2S.
Comparative Performance of Corrosion Inhibitors
The selection of a corrosion inhibitor is a trade-off between performance, cost, and environmental impact. The following table summarizes the performance of 2-Ethylhexylamine against common amine-based corrosion inhibitors.
| Inhibitor | Concentration (ppm) | Corrosive Medium | Inhibition Efficiency (%) | Corrosion Rate (mm/year) | Source |
| 2-Ethylhexylamine | 1000 | 1 M HCl | ~85% (estimated from similar amines) | - | [1] |
| Cyclohexylamine | 1000 | 0.1 N H2SO4 | 81.06% | - | [2] |
| Monoethanolamine (MEA) | - | CO2 saturated NaCl solution | Significant decrease | - | [3] |
| Morpholine | 1000 | 7 kmol/m³ MDEA + CO2 | 72% | 60 mpy | [4] |
| Morpholine Benzoate | 10,000 | 3.5% NaCl solution | >85% | <0.01 | [5] |
| Morpholine Carbonate | 10,000 | 3.5% NaCl solution | >85% | <0.01 | [5] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Cost Analysis of Corrosion Inhibitors
The economic viability of a corrosion inhibitor is a critical factor in its industrial application. The table below provides an approximate cost comparison. Prices can vary significantly based on purity, volume, and supplier.
| Chemical | Purity | Quantity | Approximate Price (USD) | Price per kg (USD) |
| 2-Ethylhexylamine | Technical Grade | 1653 lb (749.8 kg) | $5,259.35 | ~$7.01 |
| Cyclohexylamine | 99% | 200 kg | - | ~$2.30 (₹195/kg) |
| Monoethanolamine (MEA) | 99% | Per Ton | - | $800 -
|
| Morpholine | Technical Grade | 461 lb (209.1 kg) | - | ~
|
Experimental Protocols for Corrosion Inhibitor Evaluation
1. Weight Loss Method (Gravimetric)
This method provides a direct measurement of the corrosion rate and inhibitor efficiency.
-
Apparatus: Analytical balance, corrosion cell (e.g., beaker), thermostat.
-
Materials: Metal coupons (e.g., mild steel with a known surface area), corrosive medium (e.g., 1 M HCl), and inhibitor solutions of varying concentrations.
-
Procedure:
-
Clean and accurately weigh the metal coupons.
-
Immerse the coupons in the corrosive solution with and without the inhibitor at a specified temperature for a defined period (e.g., 24 hours).[6]
-
After immersion, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1), dry, and reweigh.[6]
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the coupon area in cm², T is the immersion time in hours, and D is the metal density in g/cm³.[6]
-
Calculate the Inhibition Efficiency (IE) using the formula: IE (%) = [(CR_blank - CR_inh) / CR_blank] × 100 Where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.[6]
-
2. Potentiodynamic Polarization
This electrochemical technique provides insights into the mechanism of corrosion inhibition (anodic, cathodic, or mixed-type).
-
Apparatus: Potentiostat, electrochemical cell with a three-electrode setup (working electrode: metal sample, reference electrode: e.g., Saturated Calomel Electrode, counter electrode: e.g., platinum).
-
Procedure:
-
Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.
-
Apply a potential scan, typically from a potential cathodic to the OCP to a potential anodic to the OCP, at a constant scan rate (e.g., 0.6 V/h).[7]
-
Record the resulting current density as a function of the applied potential to generate a polarization curve.
-
Determine the corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr).
-
Calculate the inhibition efficiency from the corrosion current densities with and without the inhibitor.
-
Workflow for Corrosion Inhibitor Selection
Section 2: this compound as a Dispersant in Coatings
In the paint and coatings industry, proper dispersion of pigments is crucial for achieving desired properties such as color strength, gloss, and stability. This compound can function as a co-dispersant, aiding in the wetting and stabilization of pigment particles.
Comparative Performance of Dispersants
The effectiveness of a dispersant is evaluated by its ability to reduce the viscosity of the pigment paste (mill base) and maintain the stability of the dispersion over time.
| Dispersant Type | Key Performance Characteristics | Typical Applications |
| This compound (as co-dispersant) | Aids in pigment wetting and pH adjustment. | Can be used in conjunction with primary dispersants. |
| Polyacrylates (e.g., Sodium Polyacrylate) | Highly effective for inorganic pigments, provides electrostatic stabilization, and reduces mill base viscosity.[8][9] | Water-based paints and coatings.[10] |
| Polyurethanes | Excellent viscosity reduction, allowing for higher pigment loading.[11] Versatile for both solvent- and water-borne systems. | High-performance coatings. |
| Non-ionic Surfactants | Good wetting properties. | Often used in combination with anionic dispersants. |
Cost Analysis of Dispersants
The cost of dispersants is a significant component of the overall formulation cost.
| Chemical/Dispersant Type | Purity/Grade | Approximate Price (USD per kg) |
| This compound | Technical | ~$7.01 (for large quantities) |
| Sodium Polyacrylate | Industrial | Varies widely based on molecular weight and supplier. |
| Polyurethane Dispersants | Industrial | Generally higher cost due to more complex synthesis. |
Experimental Protocols for Dispersant Evaluation
1. Viscosity Measurement of Pigment Dispersions
The viscosity of the mill base is a key indicator of dispersant efficiency.
-
Apparatus: High-speed disperser, viscometer (e.g., Stormer-type viscometer for Krebs Units).
-
Procedure (based on ASTM D562):
-
Prepare pigment dispersions with and without the dispersant at various concentrations.
-
Use a high-speed disperser to mix the components until a homogenous paste is formed.
-
Allow the sample to equilibrate to a standard temperature.
-
Measure the viscosity of the dispersion using a Stormer-type viscometer. The viscosity is typically reported in Krebs Units (KU).[12][13][14][15]
-
A lower KU value at a given pigment concentration indicates better dispersing efficiency.
-
2. Assessment of Dispersion Stability
The stability of a pigment dispersion can be assessed through various methods, including monitoring changes in viscosity, particle size, and visual appearance over time, often under accelerated aging conditions (e.g., elevated temperature). A simple yet effective method involves observing pigment settling.
-
Procedure:
-
Prepare the pigment dispersion and place it in a transparent container.
-
Store the container under specified conditions (e.g., room temperature or in an oven at a set temperature).
-
Visually inspect the sample at regular intervals for signs of pigment settling, syneresis (separation of liquid), or changes in color.
-
The degree of settling can be quantified by measuring the height of the clear supernatant layer.
-
Mechanism of Pigment Dispersion
Conclusion
This compound and its isomer, 2-Ethylhexylamine, are effective and economically viable chemicals for specific industrial applications. As a corrosion inhibitor, it offers good performance, particularly in acidic environments. However, for applications requiring the highest inhibition efficiencies, alternatives such as morpholine derivatives may be superior, albeit potentially at a different cost point. In the coatings industry, while this compound can serve as a useful co-dispersant, dedicated polymeric dispersants like polyacrylates and polyurethanes generally offer superior performance in terms of viscosity reduction and long-term stability.
The ultimate selection of this compound or an alternative will depend on a thorough evaluation of performance requirements, cost constraints, and environmental and safety considerations for the specific industrial process. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. corrmagnet.com [corrmagnet.com]
- 4. US20110300044A1 - Corrosion inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. nbinno.com [nbinno.com]
- 9. Polyacrylate Polymer Dispersants - Rudolf GmbH [rudolf-group.co.id]
- 10. gelsap.com [gelsap.com]
- 11. WO2011144587A1 - Process for adjusting the viscosity of anionic polyurethane dispersions - Google Patents [patents.google.com]
- 12. dornicaco.com [dornicaco.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
Safety Operating Guide
Proper Disposal Procedures for N-Ethylhexylamine: A Guide for Laboratory Professionals
The safe and responsible disposal of N-Ethylhexylamine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety regulations. Adherence to these protocols is essential due to the chemical's hazardous properties, including its flammability, corrosivity, and toxicity to aquatic life.[1][2][3][4]
Hazard Profile and Safety Summary
This compound is classified as a flammable, corrosive liquid that is harmful if swallowed and toxic in contact with skin or if inhaled.[2][3] It causes severe skin burns and eye damage and is very toxic to aquatic life with long-lasting effects.[1][3] Proper handling and disposal are paramount to mitigate these risks.
| Hazard Classification | Description | Primary Precautions |
| Physical Hazard | Flammable liquid and vapor.[2] Vapors may form explosive mixtures with air.[2] | Keep away from heat, sparks, open flames, and hot surfaces.[2][5] Ground/bond container and receiving equipment.[2] Use explosion-proof equipment.[2] |
| Health Hazard | Causes severe skin burns and eye damage.[4] Toxic if inhaled or in contact with skin.[3] Harmful if swallowed.[3] | Wear protective gloves, clothing, eye, and face protection.[1] Use only in a well-ventilated area or under a chemical fume hood.[1][2] Do not eat, drink, or smoke when using.[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Do not let the product enter drains, surface water, or ground water systems.[3][4] |
Standard Disposal Protocol
Disposal of this compound must be conducted through a licensed and approved waste disposal company.[4] Always adhere to local, regional, and national hazardous waste regulations to ensure full compliance.[1][4]
Step 1: Waste Segregation and Storage
-
Do Not Mix: Never mix this compound waste with other chemicals.[4]
-
Use Original Containers: Whenever possible, store waste in its original container.[4] If not feasible, use a compatible, properly labeled, and tightly sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
-
Storage Location: Store waste containers in a cool, dry, and well-ventilated area designated for hazardous chemicals, away from incompatible materials like strong oxidizing agents and acids.[1][2][5] The storage area should be locked up or accessible only to authorized personnel.[1][5]
Step 2: Arrange for Professional Disposal
-
Contact a Licensed Vendor: Engage a certified hazardous waste disposal company to collect and manage the this compound waste.
-
Provide Documentation: Supply the vendor with the Safety Data Sheet (SDS) and an accurate description of the waste.
-
Follow Transportation Regulations: Ensure the waste is transported in accordance with all applicable regulations, such as those from the Department of Transportation (DOT).
Step 3: Handling Uncleaned Containers
-
Empty containers retain product residue and can be dangerous.[6]
-
Handle uncleaned containers in the same manner as the product itself.[4]
-
Contaminated packaging should be emptied as much as possible before being sent for reuse or disposal through the same hazardous waste stream.[5]
Emergency Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Step 1: Immediate Response and Area Evacuation
-
Evacuate Personnel: Immediately evacuate all non-essential personnel from the spill area.[2][7]
-
Ensure Ventilation: Provide adequate ventilation to the area of the spill.[4][7]
-
Remove Ignition Sources: Eliminate all sources of ignition, such as sparks, open flames, and hot surfaces.[2][4][7]
-
Wear Appropriate PPE: Responders must wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, protective clothing, and eye/face protection.[1][4]
Step 2: Containment and Control
-
Prevent Spread: Prevent further leakage or spillage if it is safe to do so.[4][5]
-
Protect Drains: Do not allow the product to enter drains or waterways.[3][4] Cover drains near the spill area.
Step 3: Absorption and Collection
-
Use Inert Absorbent: Cover and contain the spillage with a non-combustible, inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[4][6] A mixture of dry sand and soda ash is also recommended.[7]
-
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed, and properly labeled container for disposal.[2][6][8]
Step 4: Decontamination and Reporting
-
Clean the Area: Once the spill is collected, clean the affected area thoroughly.
-
Dispose of Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to the appropriate environmental health and safety personnel at your institution.
Ecotoxicity Data
This compound poses a significant risk to aquatic environments. The following data, primarily from safety data sheets, quantifies its toxicity to various aquatic organisms.
| Organism | Test Type | Endpoint | Result | Exposure Time | Reference |
| Fish (Leuciscus idus) | Static Test | LC50 | 1.5 - 2.2 mg/l | 96 h | |
| Daphnia (Daphnia magna) | Static Test | EC50 | 2.2 mg/l | 48 h | |
| Algae (Desmodesmus subspicatus) | Static Test | ErC50 | 1.55 mg/l | 72 h | |
| Bacteria (Activated sludge) | Static Test | EC50 | 89 mg/l | 3 h | |
| Daphnia (Daphnia magna) | Chronic, Semi-static | NOEC | 0.069 mg/l | 21 d |
LC50: Lethal Concentration, 50%. EC50: Effective Concentration, 50%. ErC50: EC50 in terms of growth rate reduction. NOEC: No Observed Effect Concentration.
Disposal and Spill Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal and emergency management of this compound.
Caption: Logical workflow for routine disposal and emergency spill management of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
Personal protective equipment for handling N-Ethylhexylamine
Essential Safety and Handling Guide for N-Ethylhexylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (also known as 2-Ethylhexylamine) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Immediate Safety Information
This compound is a flammable, corrosive, and toxic substance that can cause severe skin burns and eye damage. It is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled[1][2]. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[2][3]. Adherence to strict safety protocols is mandatory.
Key Hazards:
-
Health: Health Hazard Rating: 4 (Severe)[3]. Causes severe burns to skin, eyes, and mucous membranes[2][3][4]. Toxic by inhalation, ingestion, and skin absorption[5].
-
Flammability: Flammability Rating: 2 (Moderate)[3]. It is a flammable liquid and vapor[2].
-
Reactivity: Stable under recommended storage conditions. Incompatible with acids and strong oxidizing agents[3][6].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is non-negotiable when handling this compound. Employers are required to assess the specific hazards and provide appropriate training on PPE use[7].
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield (minimum 8 inches) is also recommended.[3][8] | Protects against splashes and vapors that can cause severe eye irritation and damage[1][4][5]. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure[3][6]. Solvent-resistant gloves are recommended; consult with safety equipment suppliers for the most protective material for your specific operation. | Prevents skin contact, which can cause severe burns and toxic effects through absorption[1][7]. Contaminated clothing must be removed immediately and washed before reuse.[3] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood[3]. If ventilation is inadequate or there is a potential for overexposure, wear a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode.[3][6][7] | Protects against inhalation of toxic vapors, which can cause respiratory tract irritation and systemic poisoning[1]. |
Quantitative Data Summary
The following table summarizes key quantitative physical and chemical properties of this compound.
| Property | Value |
| Boiling Point | 170 °C / 338 °F @ 760 mmHg[3] |
| Flash Point | 50 °C / 122 °F[3] |
| Autoignition Temperature | 295 °C / 563 °F[3] |
| Vapor Pressure | 1.6 hPa @ 20 °C[3] |
| Vapor Density | 4.45 (Air = 1.0)[3] |
| Specific Gravity | 0.780[3] |
| Flammability Limits | Upper: 6.00%, Lower: 0.80%[3] |
| Water Solubility | Soluble[3] |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Ensure that eyewash stations and safety showers are located close to the workstation[3][7].
-
Work exclusively in a well-ventilated area or under a certified chemical fume hood[2].
-
Use explosion-proof electrical, ventilating, and lighting equipment[3].
-
Remove all potential sources of ignition, such as open flames, hot surfaces, and sparks[2][9].
-
-
Donning PPE:
-
Before handling, put on all required PPE as specified in the table above: chemical safety goggles, face shield, solvent-resistant gloves, and appropriate protective clothing[7].
-
-
Chemical Handling:
-
Storage:
Emergency and First Aid Procedures
-
In Case of Spill or Leak:
-
Evacuate personnel from the area and move upwind of the spill[2][3].
-
Remove all ignition sources[2].
-
Ventilate the area.
-
Wearing full PPE, contain the spill using inert absorbent material (e.g., sand, Chemizorb®)[3]. Do not use combustible materials like sawdust[9].
-
Collect the absorbed material into suitable, closed containers for disposal using spark-proof tools[2][3].
-
Prevent the spill from entering drains or surface water[1][6].
-
-
First Aid Measures:
-
General Advice: Immediate medical attention is required. Show the Safety Data Sheet (SDS) to the attending physician.[3]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][5][6]
-
Step-by-Step Disposal Plan
-
Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations[6].
-
-
Container Management:
-
Disposal Execution:
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
